Tert-butyl 2-hydroxy-3-phenylpropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-hydroxy-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYNKCIZSNJVEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456223 | |
| Record name | 2-hydroxy-3-phenyl-propionic acid tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111505-52-3 | |
| Record name | 2-hydroxy-3-phenyl-propionic acid tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Tert-butyl 2-hydroxy-3-phenylpropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for tert-butyl 2-hydroxy-3-phenylpropanoate, a chiral building block of significant interest in pharmaceutical and organic synthesis. The document details three core methodologies: direct enantioselective synthesis via asymmetric reduction, kinetic resolution of a racemic mixture using enzymatic catalysis, and direct esterification of 3-phenyllactic acid. Each section includes detailed experimental protocols, quantitative data for comparison, and logical workflow diagrams to facilitate understanding and replication.
Asymmetric Synthesis via Reduction of Tert-butyl 2-oxo-3-phenylpropanoate
This pathway involves a two-step process commencing with the synthesis of the keto-ester precursor, tert-butyl 2-oxo-3-phenylpropanoate, followed by its asymmetric reduction to the desired chiral hydroxy-ester. The Corey-Itsuno reduction, employing a chiral oxazaborolidine catalyst (often a CBS catalyst), is a highly effective method for achieving high enantioselectivity in the reduction step.[1][2][3][4][5]
Synthesis of Tert-butyl 2-oxo-3-phenylpropanoate (Precursor)
A common method for the synthesis of the precursor involves the transesterification of the corresponding ethyl ester, ethyl 3-oxo-3-phenylpropanoate.
Experimental Protocol:
-
Reaction Setup: To a solution of ethyl 3-oxo-3-phenylpropanoate (1 equivalent) in anhydrous toluene, add potassium tert-butoxide (1.2 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Stir the resulting mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield tert-butyl 2-oxo-3-phenylpropanoate.
Asymmetric Reduction to this compound
The Corey-Itsuno reduction provides a reliable method for the enantioselective reduction of the prochiral ketone.
Experimental Protocol:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve (R)-(+)-2-methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Borane Addition: Cool the solution to 0°C and slowly add borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.0 equivalent) dropwise. Stir the mixture at this temperature for 15 minutes.
-
Substrate Addition: Cool the reaction mixture to -78°C (dry ice/acetone bath) and add a solution of tert-butyl 2-oxo-3-phenylpropanoate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Reaction Progression: Stir the reaction mixture at -78°C for 2-4 hours, monitoring the progress by TLC.
-
Quenching and Work-up: Slowly add methanol to quench the reaction, followed by the addition of 1 M HCl. Allow the mixture to warm to room temperature and stir for 30 minutes. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the enantiomerically enriched this compound.
Quantitative Data for Asymmetric Reduction Pathway:
| Parameter | Value | Reference |
| Precursor Yield | Typically 70-85% | - |
| Reduction Yield | 85-95% | [3] |
| Enantiomeric Excess (ee) | >95% | [2][3] |
| Reaction Time (Reduction) | 2-4 hours | - |
| Temperature (Reduction) | -78°C | [3] |
Diagram of Asymmetric Synthesis Workflow:
Caption: Asymmetric synthesis of tert-butyl (R)-2-hydroxy-3-phenylpropanoate.
Enzymatic Kinetic Resolution of Racemic this compound
This pathway involves the synthesis of the racemic hydroxy-ester followed by enzymatic kinetic resolution. Lipases, particularly Candida antarctica lipase B (CAL-B), are highly effective for the enantioselective acylation of one of the enantiomers, allowing for their separation.[1][6][7][8]
Synthesis of Racemic this compound
The racemic starting material can be prepared by the reduction of tert-butyl 2-oxo-3-phenylpropanoate using a non-chiral reducing agent like sodium borohydride.
Experimental Protocol:
-
Reaction Setup: Dissolve tert-butyl 2-oxo-3-phenylpropanoate (1 equivalent) in methanol in a round-bottom flask.
-
Reduction: Cool the solution to 0°C in an ice bath and add sodium borohydride (NaBH4, 1.1 equivalents) portion-wise.
-
Reaction Conditions: Stir the mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield racemic this compound, which can often be used in the next step without further purification.
Lipase-Catalyzed Kinetic Resolution
Experimental Protocol:
-
Reaction Setup: In a flask, dissolve racemic this compound (1 equivalent) in a suitable organic solvent (e.g., tert-butyl methyl ether or hexane).
-
Enzyme and Acyl Donor Addition: Add immobilized Candida antarctica lipase B (Novozym 435, typically 10-20% by weight of the substrate) and an acyl donor such as vinyl acetate (0.5-0.6 equivalents).
-
Reaction Conditions: Stir the suspension at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress by chiral HPLC or GC to achieve approximately 50% conversion.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation and Purification: Concentrate the filtrate under reduced pressure. The resulting mixture contains the unreacted (S)-alcohol and the acylated (R)-ester. Separate these two compounds by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient). The (R)-ester can then be hydrolyzed (e.g., using K2CO3 in methanol) to obtain the (R)-alcohol.
Quantitative Data for Enzymatic Kinetic Resolution Pathway:
| Parameter | Value | Reference |
| Racemate Synthesis Yield | >95% | - |
| Resolution Conversion | ~50% (theoretical max. for one enantiomer) | [6] |
| Enantiomeric Excess (ee) of (S)-alcohol | >99% | [6] |
| Enantiomeric Excess (ee) of (R)-ester | >99% | [6] |
| Reaction Time (Resolution) | 4-24 hours (dependent on conditions) | [6][7] |
Diagram of Enzymatic Kinetic Resolution Workflow:
Caption: Enzymatic kinetic resolution of this compound.
Direct Esterification of 3-Phenyllactic Acid
Direct esterification of carboxylic acids with the sterically hindered tert-butanol is challenging under standard Fischer esterification conditions due to the propensity of tert-butanol to undergo elimination to form isobutene. The Steglich esterification, which utilizes a carbodiimide coupling agent and a nucleophilic catalyst, provides a milder and more effective alternative.[2][6][9][10][11][12]
Experimental Protocol (Steglich Esterification):
-
Reaction Setup: In a round-bottom flask, dissolve 3-phenyllactic acid (1 equivalent), tert-butanol (1.5-2.0 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Coupling Agent Addition: Cool the solution to 0°C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise.
-
Reaction Conditions: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash it with cold DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain this compound.
Quantitative Data for Steglich Esterification Pathway:
| Parameter | Value | Reference |
| Yield | 60-80% | [10][11] |
| Reaction Time | 12-24 hours | - |
| Temperature | 0°C to Room Temperature | [10] |
| Note | This method produces a racemic product. | - |
Diagram of Steglich Esterification Logical Relationship:
Caption: Logical flow of the Steglich esterification for this compound.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. Reagent of the month – CBS oxazaborolidine - Santiago lab [santiago-lab.com]
- 6. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 12. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tert-butyl 2-hydroxy-3-phenylpropanoate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of tert-butyl 2-hydroxy-3-phenylpropanoate. This chiral ester is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.
Chemical Identity and Structure
This compound is a chiral ester characterized by a tert-butyl group attached to the carboxylate, a hydroxyl group on the alpha-carbon, and a benzyl substituent. Its stereochemistry is a critical aspect of its utility in asymmetric synthesis.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | tert-butyl (2S)-2-hydroxy-3-phenylpropanoate[1] |
| Molecular Formula | C₁₃H₁₈O₃[1][2] |
| Molecular Weight | 222.28 g/mol [1][2] |
| CAS Number | 7622-23-3[1] |
| InChI | InChI=1S/C13H18O3/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3/t11-/m0/s1[1] |
| InChIKey | GMYNKCIZSNJVEE-NSHDSACASA-N[1] |
| SMILES | CC(C)(C)OC(=O)--INVALID-LINK--O[1] |
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | Value/Information |
| Melting Point | Data not available. |
| Boiling Point | Data not available. For the related compound ethyl 3-phenylpropionate, the boiling point is reported as 247 - 249 °C. |
| Solubility | Data not available. The presence of the tert-butyl group and the phenyl ring suggests solubility in common organic solvents. The Boc-protected amino analogue is noted to have enhanced solubility.[2] |
| XLogP3 | 2.4[1] |
Synthesis
A common and efficient method for the synthesis of this compound is the transesterification of the corresponding methyl ester.
Experimental Protocol: Transesterification of Methyl (R)-2-hydroxy-3-phenylpropionate
This protocol is based on a reported method for the synthesis of the (R)-enantiomer.[2]
Materials:
-
Methyl (R)-2-hydroxy-3-phenylpropionate
-
tert-Butanol (2 equivalents)
-
Titanium(IV) isopropoxide (0.1 equivalents)
-
4Å Molecular sieves
-
Anhydrous toluene (or another suitable inert solvent)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add methyl (R)-2-hydroxy-3-phenylpropionate and anhydrous toluene.
-
Add activated 4Å molecular sieves to the reaction mixture.
-
Add tert-butanol (2 equivalents) to the stirred solution.
-
Add titanium(IV) isopropoxide (0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature with stirring for 6 hours. The molecular sieves will sequester the methanol byproduct, driving the equilibrium towards the product.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the molecular sieves.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (R)-2-hydroxy-3-phenylpropionate. An 85% yield has been reported for this method.[2]
Caption: Synthesis workflow for this compound.
Spectroscopic Data (Predicted)
Experimental spectroscopic data for this compound is not widely available. The following are predicted key signals based on the chemical structure.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Signals |
| ¹H NMR | - ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the phenyl group).- ~4.2 ppm: Doublet of doublets, 1H (proton on the chiral center bearing the hydroxyl group).- ~2.8-3.0 ppm: Multiplets, 2H (diastereotopic protons of the methylene group adjacent to the phenyl ring).- ~2.5 ppm: Broad singlet, 1H (hydroxyl proton).- ~1.4 ppm: Singlet, 9H (protons of the tert-butyl group). |
| ¹³C NMR | - ~173 ppm: Ester carbonyl carbon.- ~137 ppm: Quaternary aromatic carbon.- ~126-130 ppm: Aromatic carbons.- ~82 ppm: Quaternary carbon of the tert-butyl group.- ~72 ppm: Carbon bearing the hydroxyl group.- ~40 ppm: Methylene carbon.- ~28 ppm: Methyl carbons of the tert-butyl group. |
| FT-IR (cm⁻¹) | - ~3500 (broad): O-H stretch of the hydroxyl group.- ~3030: C-H stretch of the aromatic ring.- ~2980, 2930: C-H stretches of the aliphatic groups.- ~1730: C=O stretch of the ester.- ~1600, 1495, 1455: C=C stretches of the aromatic ring.- ~1150: C-O stretch of the ester. |
Role in Drug Development and Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of complex bioactive molecules. Its tert-butyl ester acts as a protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions. This property is exploited in multi-step syntheses of pharmaceuticals.
A notable application is its role as a precursor to the side chain of the chemotherapy drug Docetaxel. The 2-hydroxy-3-phenylpropanoate moiety is a key structural feature of this potent anti-cancer agent.
Caption: Role of this compound as a precursor.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust, fume, gas, mist, vapors, or spray. Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.
This guide provides a summary of the available technical information on this compound. Researchers and drug development professionals are encouraged to consult additional literature for specific applications and to perform their own risk assessments before use.
References
An In-depth Technical Guide to Tert-butyl 2-hydroxy-3-phenylpropanoate
This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of tert-butyl 2-hydroxy-3-phenylpropanoate, a chiral ester with significant applications in organic synthesis and as a precursor for bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Data
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₈O₃ |
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | This compound |
Synthesis Protocols
The synthesis of this compound can be achieved through several methods. The Steglich esterification is a common and effective method for the synthesis of tert-butyl esters, especially for sterically hindered alcohols. Additionally, enzymatic kinetic resolution can be employed to separate enantiomers of the racemic mixture.
This protocol describes the synthesis of this compound from 2-hydroxy-3-phenylpropanoic acid and tert-butanol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Materials:
-
2-hydroxy-3-phenylpropanoic acid
-
tert-butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 2-hydroxy-3-phenylpropanoic acid (1 equivalent) in anhydrous dichloromethane.
-
Add tert-butanol (3 equivalents) and a catalytic amount of 4-dimethylaminopyridine (0.08 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture over 5 minutes.
-
Stir the reaction mixture at 0°C for an additional 5 minutes, then remove the ice bath and continue stirring at room temperature for 3 hours.
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is then washed sequentially with 0.5 N hydrochloric acid and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel to yield pure this compound.
Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers. Lipases, such as Candida antarctica lipase B (CAL-B), are commonly used for the resolution of racemic esters through hydrolysis or transesterification.[1] This method allows for the preparation of enantiomerically pure (R)- or (S)-tert-butyl 2-hydroxy-3-phenylpropanoate.
General Principles:
-
Hydrolysis: In an aqueous buffer, a lipase selectively hydrolyzes one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted. The resulting acid and unreacted ester can then be separated.
-
Transesterification: In an organic solvent, a lipase catalyzes the acylation of one enantiomer of the racemic alcohol with an acyl donor (e.g., vinyl acetate), leaving the other enantiomer unreacted.
A typical procedure involves incubating the racemic this compound with a lipase in a suitable solvent system (buffer for hydrolysis, organic solvent for transesterification) at a controlled temperature until approximately 50% conversion is reached. The reaction is then stopped, and the product mixture is separated using standard extraction and chromatography techniques. The enantiomeric excess of the product and the remaining substrate is determined by chiral HPLC analysis.
Visualizations
Caption: Workflow of the Steglich esterification for the synthesis of this compound.
References
An In-depth Technical Guide to Tert-butyl 2-hydroxy-3-phenylpropanoate
This technical guide provides a comprehensive overview of tert-butyl 2-hydroxy-3-phenylpropanoate, a chiral ester with significant applications in organic synthesis and drug development. The document is tailored for researchers, scientists, and professionals in the field, offering detailed information on its chemical identifiers, properties, and synthetic methodologies.
Chemical Identifiers and Properties
This compound is a chiral compound existing as two enantiomers, (S)- and (R)-. The (S)-enantiomer is specifically identified by the CAS number 7622-23-3.[1] This guide focuses on this specific stereoisomer, while also providing general information applicable to the racemic mixture and the (R)-enantiomer.
Table 1: Identifiers for (S)-tert-butyl 2-hydroxy-3-phenylpropanoate [1]
| Identifier | Value |
| CAS Number | 7622-23-3 |
| IUPAC Name | tert-butyl (2S)-2-hydroxy-3-phenylpropanoate |
| Molecular Formula | C₁₃H₁₈O₃ |
| Molecular Weight | 222.28 g/mol |
| InChI | InChI=1S/C13H18O3/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3/t11-/m0/s1 |
| InChIKey | GMYNKCIZSNJVEE-NSHDSACASA-N |
| SMILES | CC(C)(C)OC(=O)--INVALID-LINK--O |
| Synonyms | (S)-tert-Butyl 2-hydroxy-3-phenylpropanoate, tert-butyl (2S)-2-hydroxy-3-phenylpropanoate |
Table 2: Computed Physical and Chemical Properties [1]
| Property | Value |
| XLogP3 | 2.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 5 |
| Exact Mass | 222.125594 g/mol |
| Monoisotopic Mass | 222.125594 g/mol |
| Topological Polar Surface Area | 46.5 Ų |
| Heavy Atom Count | 16 |
Synthesis and Experimental Protocols
General Synthetic Strategies:
-
Steglich Esterification: This method involves the reaction of 2-hydroxy-3-phenylpropanoic acid with tert-butanol using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
-
Transesterification: The tert-butyl ester can be prepared by the transesterification of another ester, such as the methyl or ethyl ester of 2-hydroxy-3-phenylpropanoic acid. This reaction is typically catalyzed by a Lewis acid or a base. For instance, reacting methyl (R)-2-hydroxy-3-phenylpropionate with tert-butanol in the presence of titanium(IV) isopropoxide can yield the desired product.[2]
-
Enzymatic Kinetic Resolution: Lipases are effective biocatalysts for the kinetic resolution of racemic this compound. For example, Candida antarctica lipase B can selectively hydrolyze one enantiomer, allowing for the separation of the other.[2]
Illustrative Experimental Workflow (Hypothetical for Racemic Synthesis):
Caption: A generalized workflow for the synthesis of racemic this compound.
Spectroscopic Characterization
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Singlet for the tert-butyl protons (~1.4 ppm)- Doublet of doublets for the benzylic protons (~2.9-3.2 ppm)- Triplet for the alpha-proton (~4.2 ppm)- Multiplet for the aromatic protons (~7.2-7.4 ppm)- Broad singlet for the hydroxyl proton |
| ¹³C NMR | - Signal for the tert-butyl methyl carbons (~28 ppm)- Signal for the quaternary tert-butyl carbon (~82 ppm)- Signal for the benzylic carbon (~40 ppm)- Signal for the alpha-carbon (~72 ppm)- Signals for the aromatic carbons (~126-138 ppm)- Signal for the carbonyl carbon (~173 ppm) |
| IR (Infrared Spectroscopy) | - Broad O-H stretch (~3400 cm⁻¹)- C-H stretches (aromatic and aliphatic) (~2850-3100 cm⁻¹)- Strong C=O stretch (ester) (~1730 cm⁻¹)- C-O stretch (~1150 cm⁻¹) |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z 222- Fragments corresponding to the loss of the tert-butyl group, water, and other characteristic fragments. |
Applications in Research and Development
This compound serves as a valuable chiral building block in the synthesis of more complex molecules. Its primary applications include:
-
Protecting Group: The tert-butyl ester functionality can be used to protect the carboxylic acid group of 2-hydroxy-3-phenylpropanoic acid during multi-step syntheses. The ester is stable under various reaction conditions and can be selectively removed under acidic conditions.
-
Precursor to Bioactive Molecules: This compound is a precursor for the synthesis of various biologically active molecules. For instance, its derivatives have been investigated for their potential as enzyme inhibitors.[2] The hydrolysis of the ester reveals the free carboxylic acid, which is a common pharmacophore in many drug candidates.
Logical Relationship of Applications:
Caption: The role of this compound in synthetic chemistry and drug discovery.
Biological Activity
While specific quantitative data on the biological activity of this compound is limited in the public domain, its structural motifs are present in various biologically active compounds. The corresponding free acid, 2-hydroxy-3-phenylpropanoic acid, and its derivatives are known to exhibit antimicrobial properties.[2] Further research is required to fully elucidate the specific biological profile of the tert-butyl ester itself.
Conclusion
This compound, particularly the (S)-enantiomer, is a compound of interest for synthetic and medicinal chemists. While its fundamental identifiers and properties are well-documented, a gap exists in the availability of detailed, publicly accessible experimental protocols and spectroscopic data for the specific (S)-enantiomer. The synthetic strategies outlined for related compounds provide a strong foundation for its preparation. Its utility as a chiral synthon ensures its continued relevance in the development of new chemical entities with potential therapeutic applications. Further research into its synthesis, characterization, and biological activity is warranted to fully exploit its potential.
References
Spectroscopic Analysis of Tert-butyl 2-hydroxy-3-phenylpropanoate: A Technical Overview
Despite a comprehensive search, detailed experimental spectroscopic data (NMR, IR, and MS) for Tert-butyl 2-hydroxy-3-phenylpropanoate remains elusive in publicly accessible literature. This technical guide, therefore, outlines the expected spectroscopic characteristics based on the compound's structure and provides general experimental protocols applicable for its analysis. This information is intended to support researchers, scientists, and drug development professionals in the characterization of this and structurally similar molecules.
Introduction
This compound is a chiral ester of significant interest in organic synthesis, particularly as a versatile building block for more complex molecules. Its structure, featuring a bulky tert-butyl ester, a secondary alcohol, and a phenyl group, gives rise to a distinct spectroscopic fingerprint. Accurate characterization using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) is crucial for confirming its identity, purity, and stereochemistry.
Predicted Spectroscopic Data
While specific experimental data is not available, the expected spectroscopic features can be predicted based on the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the phenyl ring.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the ester and the carbons of the phenyl ring are expected to be the most downfield signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| C(CH₃)₃ | ~1.4 | ~28 |
| C (CH₃)₃ | N/A | ~82 |
| CH-OH | ~4.3 | ~72 |
| CH₂-Ph | ~3.0 | ~40 |
| Phenyl-C | ~7.2-7.4 | ~127-138 |
| C=O | N/A | ~173 |
| OH | Variable | N/A |
Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3500-3200 | Broad, Medium |
| C-H (aromatic) | 3100-3000 | Medium |
| C-H (aliphatic) | 3000-2850 | Medium |
| C=O (ester) | ~1730 | Strong |
| C=C (aromatic) | 1600-1450 | Medium |
| C-O (ester) | 1300-1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be expected at m/z 222.28.[1][2] Common fragmentation patterns would likely involve the loss of the tert-butyl group or cleavage adjacent to the carbonyl group.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: Typically requires a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.
IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be used.
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a softer ionization technique that is likely to produce a prominent molecular ion peak.
-
Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Conclusion
References
An In-depth Technical Guide to the Biological Activity of Tert-butyl 2-hydroxy-3-phenylpropanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of tert-butyl 2-hydroxy-3-phenylpropanoate represent a versatile scaffold with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by these compounds, ranging from potent anticancer and neuroprotective effects to antimicrobial and acaricidal properties. This document details the quantitative biological data, in-depth experimental methodologies for key assays, and visual representations of the underlying signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics based on this promising chemical core.
Introduction
The this compound core structure, a chiral building block, has emerged as a privileged scaffold in medicinal chemistry. The inherent functionalities, including a hydroxyl group, a phenyl ring, and a sterically hindering tert-butyl ester, provide a rich platform for chemical modifications, leading to a diverse array of biological activities.[1][2] The strategic placement of the tert-butyl group can enhance metabolic stability and cell permeability, desirable properties for drug candidates.[2] This guide explores the significant therapeutic potential of these derivatives, with a primary focus on their applications in oncology and neurodegenerative diseases.
Anticancer Activity: Targeting Microtubule Dynamics
A prominent derivative of the core structure is found within the complex taxane class of chemotherapeutics, most notably Docetaxel (Taxotere). The (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoate side chain is a critical component for the potent anticancer activity of Docetaxel.[3]
Mechanism of Action
Docetaxel and its analogs exert their cytotoxic effects by targeting microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Unlike other anticancer agents that induce microtubule depolymerization, Docetaxel stabilizes microtubules, promoting the polymerization of tubulin into stable, nonfunctional bundles.[4] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).[4]
Furthermore, in the context of prostate cancer, Docetaxel has been shown to suppress the nuclear accumulation of the androgen receptor (AR), a key driver of prostate cancer cell growth and survival.[5] Docetaxel can also induce replication stress, leading to DNA damage and the activation of cell cycle checkpoints and DNA repair pathways, such as the ATM-Chk2-p53 and ATR-Chk1 pathways.[6]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of Docetaxel and its derivatives against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Docetaxel | Various | Breast, Lung, Ovarian, etc. | 5 - 43 nM | [5] |
| DTX-AI | MCF-7 | Breast Cancer | Superior to Docetaxel | [2] |
| DTX-AI | HeLa | Cervical Cancer | Superior to Docetaxel | [2] |
| DTX-AI | A549 | Lung Cancer | Superior to Docetaxel | [2] |
| DTX-AI | HeLa/PTX (Resistant) | Cervical Cancer | Superior to Docetaxel | [2] |
| Docetaxel + Selinexor | PC3DTXR (Resistant) | Prostate Cancer | 47 nM (from 225 nM) | [6] |
| F-NP-Doc | HeLa | Cervical Cancer | More active than free Docetaxel | [7] |
| F-NP-Doc | MCF7 | Breast Cancer | More active than free Docetaxel | [7] |
Experimental Protocols for Anticancer Activity Assays
This protocol is adapted from a study on taxane-resistant breast cancer cells.[1]
-
Cell Culture and Transfection:
-
Culture human breast cancer cells (e.g., MCF-7) in DMEM supplemented with 10% FBS and non-essential amino acids. For live-cell imaging of microtubules, cells are typically transfected with a plasmid encoding GFP-tubulin.
-
-
Drug Preparation:
-
Prepare a 10 mM stock solution of Docetaxel in DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed (37°C) phenol red-free DMEM to the desired final concentrations (e.g., 10 nM to 10 µM).
-
-
Live-Cell Imaging:
-
Plate GFP-tubulin expressing cells on poly-L-lysine-coated glass coverslips in a 6-well plate.
-
Replace the culture medium with the Docetaxel-containing medium and incubate for 30 minutes at 37°C and 5% CO2.
-
Mount the coverslip in a live-cell imaging chamber maintained at 37°C.
-
Acquire time-lapse fluorescence images using a spinning-disk confocal microscope with a 60x oil-immersion objective every 2 seconds for 2 minutes.
-
-
Data Analysis:
-
Track the ends of individual microtubules over time to measure the rates of growth, shortening, and the frequency of catastrophes (transitions from growth to shortening) and rescues (transitions from shortening to growth).
-
This protocol is based on a method used to assess microtubule stabilization in gastric cancer cells.[8]
-
Cell Treatment and Lysis:
-
Plate cells in 24-well plates and treat with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 8 hours).
-
Wash the cells with warm PBS and lyse them at 37°C in a hypotonic buffer (1 mmol/L MgCl2, 2 mmol/L EGTA, 0.5% Nonidet P-40) containing a protease inhibitor cocktail.
-
-
Separation of Polymerized and Soluble Tubulin:
-
Centrifuge the cell lysates at high speed (e.g., 100,000 x g) at 37°C for 30 minutes to separate the polymerized microtubules (pellet) from the soluble tubulin dimers (supernatant).
-
-
Immunoblotting:
-
Carefully collect the supernatant and resuspend the pellet in an equal volume of sample buffer.
-
Resolve the proteins from the supernatant and pellet fractions by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against α-tubulin, followed by a horseradish peroxidase-conjugated secondary antibody.
-
-
Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry. The percentage of polymerized tubulin is calculated as: (Pellet / (Pellet + Supernatant)) x 100.
-
Neuroprotective Activity: Targeting Alzheimer's Disease Pathogenesis
A derivative of this compound, the compound M4 (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate), has shown promise as a multi-target agent for the treatment of Alzheimer's disease.[8]
Mechanism of Action
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain, leading to synaptic dysfunction and neuronal death. The production of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE-1). Another key pathological feature is the decline in the levels of the neurotransmitter acetylcholine, which is degraded by acetylcholinesterase (AChE).
The M4 compound has been shown to inhibit both BACE-1 and AChE, thereby addressing two key aspects of Alzheimer's pathology.[8] By inhibiting BACE-1, M4 reduces the production of Aβ peptides. Its inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which may improve cognitive function.
Quantitative Data on Neuroprotective Activity
The following table summarizes the in vitro inhibitory activity of the M4 compound.
| Compound | Target | Inhibition Metric | Value | Reference |
| M4 | β-secretase 1 (BACE-1) | IC50 | 15.4 nM | [1] |
| M4 | Acetylcholinesterase (AChE) | Ki | 0.17 µM | [1] |
Experimental Protocols for Neuroprotective Activity Assays
This protocol is based on the well-established Ellman's method and is suitable for high-throughput screening.[9][10]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Prepare a stock solution of acetylthiocholine iodide (ATCI), the substrate.
-
Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the chromogen.
-
Prepare a solution of recombinant human AChE in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the test compound at various concentrations (dissolved in a suitable solvent, e.g., DMSO, and diluted in buffer).
-
Add 140 µL of the assay buffer.
-
Add 20 µL of the AChE enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ATCI solution and 10 µL of DTNB solution.
-
-
Data Measurement and Analysis:
-
Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
The rate of the reaction is determined from the slope of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
This protocol describes a common fluorescence resonance energy transfer (FRET)-based assay for measuring BACE-1 activity.[2][4]
-
Reagent Preparation:
-
Prepare a BACE-1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
Prepare a stock solution of a BACE-1 FRET substrate. This is typically a peptide containing the BACE-1 cleavage site flanked by a fluorescent donor and a quenching acceptor.
-
Prepare a solution of recombinant human BACE-1 enzyme in the assay buffer.
-
-
Assay Procedure (96-well black plate format):
-
To each well, add 10 µL of the test compound at various concentrations.
-
Add 70 µL of a master mix containing the assay buffer and the BACE-1 FRET substrate.
-
Initiate the reaction by adding 20 µL of the diluted BACE-1 enzyme solution.
-
-
Data Measurement and Analysis:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the donor fluorophore (e.g., Ex/Em = 320/405 nm) either kinetically over time (e.g., for 60 minutes) or as an endpoint reading after a fixed incubation period.
-
The increase in fluorescence is proportional to the BACE-1 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value as described for the AChE assay.
-
Other Biological Activities
Derivatives of this compound have also been investigated for other biological activities.
-
Antimicrobial Activity: Hydrolysis of the benzyl analog of the core compound yields (R)-2-hydroxy-3-phenylpropionic acid, which exhibits broad-spectrum antimicrobial properties.[1]
-
Acaricidal Activity: Aryl propionate esters derived from the core structure have been evaluated for their activity against the mange mite Psoroptes cuniculi.[1]
Experimental Workflow Overview
The general workflow for the discovery and characterization of biologically active this compound derivatives follows a logical progression from synthesis to in-depth biological evaluation.
References
- 1. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. fiveable.me [fiveable.me]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. (S)-tert-Butyl 2-hydroxy-3-phenylpropanoate | C13H18O3 | CID 11276097 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis of Tert-butyl 2-hydroxy-3-phenylpropanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of tert-butyl 2-hydroxy-3-phenylpropanoate, a valuable chiral building block in the development of various pharmaceutical agents. Two primary methodologies are presented: Enzymatic Kinetic Resolution of the racemic hydroxy ester and Asymmetric Reduction of the corresponding β-keto ester.
Introduction
Optically pure β-hydroxy esters are crucial intermediates in the synthesis of a wide range of biologically active molecules. This compound, in its enantiomerically pure form, serves as a key precursor for the synthesis of various therapeutic agents. The stereocenter at the C2 position is critical for the pharmacological activity of the final drug substance. This document outlines two effective and reliable methods to obtain the desired enantiomer of this compound with high enantiomeric excess (e.e.).
The first approach, Enzymatic Kinetic Resolution , utilizes the high stereoselectivity of lipases to differentiate between the two enantiomers of a racemic mixture of this compound. This method is lauded for its mild reaction conditions and high enantioselectivity.
The second method, Asymmetric Reduction , involves the enantioselective reduction of the prochiral ketone, tert-butyl 2-oxo-3-phenylpropanoate. This approach often employs chiral catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, to achieve high levels of stereocontrol.
Method 1: Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B)
This method relies on the principle that one enantiomer of the racemic alcohol will be preferentially acylated by a lipase in the presence of an acyl donor, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.
Experimental Protocol
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (CAL-B) (e.g., Novozym® 435)
-
Vinyl acetate (acyl donor)
-
Methyl tert-butyl ether (MTBE) (solvent)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of racemic this compound (1.0 mmol) in MTBE (10 mL), add vinyl acetate (2.0 mmol).
-
Add immobilized CAL-B (100 mg) to the mixture.
-
Incubate the reaction mixture at 40°C with gentle shaking (e.g., 150 rpm).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh MTBE and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to obtain a crude mixture of the unreacted (S)-tert-butyl 2-hydroxy-3-phenylpropanoate and the acylated (R)-tert-butyl 2-acetoxy-3-phenylpropanoate.
-
Separate the two compounds by silica gel column chromatography using a hexane/ethyl acetate gradient.
Data Presentation
| Entry | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) |
| 1 | CAL-B | Vinyl Acetate | MTBE | 24 | ~50 | >99 (S) | >99 (R) |
| 2 | Lipase PS-C | Vinyl Propionate | t-BuOMe | 48 | 52.1 | 99.9 (S) | 98.7 (R) |
Note: Data for entry 2 is based on a closely related ethyl ester and is provided for comparison.
Workflow Diagram
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Method 2: Asymmetric Reduction of Tert-butyl 2-oxo-3-phenylpropanoate
This method involves the direct conversion of a prochiral ketone to a chiral alcohol using a stoichiometric or catalytic amount of a chiral reducing agent. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of this approach.[1][2][3]
Experimental Protocol (CBS Reduction)
Materials:
-
Tert-butyl 2-oxo-3-phenylpropanoate
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH3·SMe2) (10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve tert-butyl 2-oxo-3-phenylpropanoate (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
To the cooled solution, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.1 mL of a 1 M solution in toluene) dropwise.
-
After stirring for 10 minutes at -78°C, add borane-dimethyl sulfide complex (0.6 mmol, 0.06 mL of a 10 M solution) dropwise over 30 minutes.
-
Stir the reaction mixture at -78°C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (2 mL) at -78°C.
-
Allow the mixture to warm to room temperature and then add saturated aqueous NH4Cl solution (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient) to afford the desired (R)-tert-butyl 2-hydroxy-3-phenylpropanoate.
Data Presentation
| Entry | Catalyst | Reducing Agent | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| 1 | (S)-Me-CBS | BH3·SMe2 | THF | -78 | 85-95 | >95 (R) |
| 2 | Daucus carota root | (in situ reductases) | Water | rt | 70-85 | >98 (S) |
Note: Data for entry 1 is typical for CBS reductions of β-keto esters. Data for entry 2 is based on the reduction of similar β-keto esters using carrot root and is presented as a green chemistry alternative.[4][5][6]
Reaction Pathway Diagram
Caption: Asymmetric reduction of tert-butyl 2-oxo-3-phenylpropanoate via the CBS reduction.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Borane-dimethyl sulfide complex is a corrosive, flammable liquid with a strong, unpleasant odor. Handle with extreme care.
-
Reactions at low temperatures should be conducted with appropriate cooling baths and insulation.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
Both enzymatic kinetic resolution and asymmetric reduction are powerful methods for the enantioselective synthesis of this compound. The choice of method will depend on factors such as substrate availability, desired enantiomer, cost of reagents and catalysts, and the scale of the reaction. Enzymatic resolution offers mild conditions and high enantioselectivity, while asymmetric reduction provides a direct route from the corresponding ketone with excellent stereocontrol. The protocols provided herein serve as a detailed guide for researchers in the successful synthesis of this important chiral intermediate.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. google.com [google.com]
- 4. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Asymmetric Synthesis Utilizing a Chiral α-Hydroxy Ester Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric synthesis is a cornerstone of modern organic chemistry and drug development, enabling the selective synthesis of a single enantiomer of a chiral molecule. One powerful strategy in this field is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity. After the desired stereocenter is set, the auxiliary is removed and can ideally be recovered for reuse.
This document outlines the principles and generalized protocols for the use of a chiral α-hydroxy ester, exemplified by a molecule with the structural motif of "tert-butyl 2-hydroxy-3-phenylpropanoate," in asymmetric synthesis. While this specific molecule is a known chiral building block, its application as a traditional, removable chiral auxiliary is not extensively documented in peer-reviewed literature. Therefore, the following protocols are presented as a general guide to the methodology of using chiral α-hydroxy esters as auxiliaries, based on established principles of asymmetric synthesis.
Principle of Asymmetric Induction
The underlying principle of using a chiral auxiliary is the conversion of a prochiral substrate into a chiral molecule with a diastereotopic relationship to the newly forming stereocenter. The existing stereocenter on the auxiliary creates a sterically and/or electronically biased environment, forcing an incoming reagent to attack from a specific face of the molecule. This results in the preferential formation of one diastereomer over the other.
The general workflow for employing a chiral auxiliary involves three key stages:
-
Attachment of the Chiral Auxiliary: The prochiral substrate is covalently bonded to the chiral auxiliary.
-
Diastereoselective Reaction: The key bond-forming reaction (e.g., alkylation, aldol addition, Diels-Alder reaction) is performed, where the auxiliary directs the stereochemical outcome.
-
Cleavage of the Chiral Auxiliary: The auxiliary is removed from the product to yield the desired enantiomerically enriched molecule.
Generalized Experimental Protocols
The following are generalized, hypothetical protocols for the use of a chiral α-hydroxy ester auxiliary in an asymmetric aldol reaction.
Protocol 1: Attachment of the Chiral Auxiliary (Esterification)
This protocol describes the coupling of a carboxylic acid substrate to the hydroxyl group of the chiral auxiliary.
Materials:
-
Chiral Auxiliary (e.g., (R)-tert-butyl 2-hydroxy-3-phenylpropanoate)
-
Carboxylic Acid (e.g., Propanoic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral auxiliary (1.0 eq).
-
Dissolve the auxiliary in anhydrous DCM.
-
Add the carboxylic acid (1.1 eq) and DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral auxiliary-substrate conjugate.
Workflow for Chiral Auxiliary Attachment
Caption: General workflow for attaching a carboxylic acid substrate to the chiral auxiliary.
Protocol 2: Diastereoselective Aldol Reaction
This protocol outlines a hypothetical diastereoselective aldol reaction using the chiral auxiliary-substrate conjugate.
Materials:
-
Chiral Auxiliary-Substrate Conjugate
-
Lithium diisopropylamide (LDA) or other suitable base
-
Aldehyde (e.g., Benzaldehyde)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the chiral auxiliary-substrate conjugate (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a freshly prepared solution of LDA (1.1 eq) to the reaction mixture to form the enolate. Stir for 1 hour at -78 °C.
-
Add the aldehyde (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the diastereomeric aldol products.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy or HPLC analysis.
Logical Flow of Diastereoselective Aldol Reaction
Caption: Logical flow of the diastereoselective aldol reaction.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the final chiral product.
Materials:
-
Purified Aldol Adduct
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the purified aldol adduct (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C.
-
Add an aqueous solution of LiOH (2.0 eq) followed by the dropwise addition of 30% H₂O₂ (4.0 eq).
-
Stir the reaction at 0 °C for 4 hours or until the starting material is consumed (monitor by TLC).
-
Quench the reaction with an aqueous solution of Na₂SO₃.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Wash the organic layer containing the product with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product to obtain the enantiomerically enriched β-hydroxy acid.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC.
Data Presentation
The effectiveness of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) of the key diastereoselective reaction and the final enantiomeric excess (e.e.) of the product after auxiliary removal.
Table 1: Hypothetical Results for Asymmetric Aldol Reaction
| Entry | Aldehyde | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | LDA | THF | -78 | 85 | 95:5 |
| 2 | Isobutyraldehyde | LHMDS | THF | -78 | 82 | 92:8 |
| 3 | Cinnamaldehyde | NaHMDS | Toluene | -78 | 75 | 90:10 |
Note: This data is hypothetical and for illustrative purposes only.
Conclusion
The use of chiral auxiliaries remains a robust and reliable method for controlling stereochemistry in asymmetric synthesis. While the specific application of "this compound" as a traditional chiral auxiliary is not well-established in the literature, the general principles and protocols outlined here provide a framework for how such a molecule could be employed. For researchers in drug development, the ability to predictably synthesize specific stereoisomers is critical, and chiral auxiliary-based methods are an invaluable tool in the synthetic chemist's arsenal. Further research would be required to validate the efficacy of this particular compound as a chiral auxiliary and to optimize reaction conditions for specific applications.
Synthesis of Tert-butyl 2-hydroxy-3-phenylpropanoate: A Detailed Guide to Reaction Conditions and Optimization
Introduction:
Tert-butyl 2-hydroxy-3-phenylpropanoate is a valuable chiral building block in organic synthesis, frequently utilized in the development of pharmaceuticals and other bioactive molecules. Its stereochemistry plays a crucial role in determining the biological activity of the final product. Therefore, the selection and optimization of the synthetic route to obtain this compound with high yield and enantiomeric purity are of paramount importance. This document provides detailed application notes and protocols for the synthesis of this compound, focusing on three common methods: acid-catalyzed esterification, Steglich esterification, and enzymatic kinetic resolution.
Comparative Analysis of Synthetic Methods
The selection of a synthetic method for this compound depends on the desired stereochemical outcome, scale of the reaction, and available resources. The following table summarizes the key quantitative parameters for the discussed methods.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) | Key Considerations |
| Acid-Catalyzed Esterification | Sulfuric Acid (H₂SO₄) | Toluene | 110 | 12 | 78 | Racemization risk > 60°C | Suitable for racemic synthesis; requires careful temperature control for chiral synthesis. |
| Steglich Esterification | DCC, DMAP | Dichloromethane (DCM) | 0 to RT | 3 | High (typically >80) | Configuration dependent on starting material | Mild conditions, suitable for acid-sensitive substrates. |
| Enzymatic Kinetic Resolution | Candida antarctica Lipase B (CAL-B) | Isopropyl Acetate | 40 | 24 | >90 (for resolved ester) | >99 | Excellent for obtaining high enantiopurity; involves separation of enantiomers. |
Experimental Protocols
Acid-Catalyzed Esterification
This protocol describes the synthesis of this compound from 2-hydroxy-3-phenylpropionic acid and tert-butanol using sulfuric acid as a catalyst.
Materials:
-
(R)- or (S)-2-hydroxy-3-phenylpropionic acid
-
tert-butanol
-
Toluene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of (R)-2-hydroxy-3-phenylpropionic acid (1 equivalent) in toluene, add tert-butanol (1.5 equivalents).
-
Carefully add concentrated sulfuric acid (2 mol%) to the mixture while stirring.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.[1]
Note: To minimize racemization, the reaction temperature should be strictly controlled and kept below 60°C if high enantiopurity is desired, which may require longer reaction times or a different catalytic system.[1]
Steglich Esterification
This method utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification under mild conditions.
Materials:
-
(R)- or (S)-2-hydroxy-3-phenylpropionic acid
-
tert-butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve (R)- or (S)-2-hydroxy-3-phenylpropionic acid (1 equivalent), tert-butanol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled mixture with stirring.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 3 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash the solid with cold dichloromethane.
-
Wash the filtrate sequentially with 0.5 N HCl and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
Enzymatic Kinetic Resolution
This protocol employs Candida antarctica Lipase B (CAL-B) to selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the enantiomers.
Materials:
-
Racemic this compound
-
Candida antarctica Lipase B (CAL-B), immobilized
-
Isopropyl acetate (or other suitable acyl donor)
-
Anhydrous organic solvent (e.g., hexane, toluene)
-
Orbital shaker or magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a flask, dissolve racemic this compound (1 equivalent) in the chosen anhydrous organic solvent.
-
Add the acyl donor, isopropyl acetate (1.5 equivalents).
-
Add immobilized CAL-B (typically 10-20% by weight of the substrate).
-
Incubate the mixture at 40°C with gentle shaking for 24 hours.
-
Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Once the desired conversion (ideally 50%) is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
-
The filtrate contains the unreacted (S)-tert-butyl 2-hydroxy-3-phenylpropanoate and the acylated (R)-enantiomer.
-
Separate the unreacted alcohol from the ester by column chromatography.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the workflows for the synthesis and optimization of this compound.
Caption: Workflow for Acid-Catalyzed Esterification.
Caption: Workflow for Enzymatic Kinetic Resolution.
Optimization Strategies
Acid-Catalyzed Esterification:
-
Temperature Control: As racemization is a significant issue above 60°C, optimization can involve lowering the reaction temperature and extending the reaction time.
-
Catalyst Screening: Other acid catalysts, such as p-toluenesulfonic acid or acidic resins, can be explored to potentially reduce racemization and improve yield.
-
Water Removal: The use of a Dean-Stark apparatus to remove water formed during the reaction can drive the equilibrium towards the product and improve the yield.
Steglich Esterification:
-
Coupling Reagents: While DCC is common, other carbodiimides like N,N'-diisopropylcarbodiimide (DIC) can be used, which forms a soluble urea byproduct, simplifying purification.
-
Solvent Choice: The reaction is typically performed in aprotic solvents like DCM or THF. The choice of solvent can influence reaction rates and solubility of reagents.
-
Stoichiometry: Precise control of the stoichiometry of the coupling reagents is crucial to avoid side reactions and ensure complete conversion.
Enzymatic Kinetic Resolution:
-
Enzyme Selection: While CAL-B is highly effective, screening other lipases may yield better results for specific substrates or conditions.
-
Acyl Donor: The nature of the acyl donor can influence the reaction rate and enantioselectivity. Vinyl acetate is another common choice.
-
Solvent Engineering: The choice of organic solvent can significantly impact enzyme activity and stability. Non-polar solvents are generally preferred.
-
Immobilization: Using an immobilized enzyme simplifies catalyst recovery and reuse, making the process more cost-effective and scalable.
References
Application Notes and Protocols for the Purification of Tert-butyl 2-hydroxy-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Tert-butyl 2-hydroxy-3-phenylpropanoate, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are designed to ensure high purity and yield, critical for downstream applications in drug development and research.
Introduction
This compound is a chiral molecule often synthesized as a racemic or diastereomeric mixture. Its purification is essential to isolate the desired stereoisomer and remove impurities such as starting materials, byproducts, and catalysts from the reaction mixture. The choice of purification technique depends on the nature of the impurities, the scale of the reaction, and the required final purity. This document outlines two primary methods for purification: crystallization and column chromatography, along with considerations for chiral separation.
Purification Strategy Overview
A general workflow for the purification of crude this compound from a reaction mixture is outlined below. The initial work-up is crucial for removing the bulk of inorganic salts and water-soluble impurities before proceeding to more refined purification techniques.
Caption: General purification workflow for this compound.
Data Summary
The following table summarizes the quantitative data associated with the described purification techniques.
| Purification Technique | Purity Before | Purity After | Typical Yield | Notes |
| Crystallization | 95.9% | 99.5% | >80% | Effective for removing diastereomeric impurities.[1] |
| Column Chromatography | Variable (oily crude) | >98% | 70-90% | Dependent on stationary phase and solvent system. |
| Chiral HPLC | Racemic | >99% ee | Preparative scale | For separation of enantiomers. |
Experimental Protocols
General Aqueous Work-up Protocol
This protocol is a prerequisite for both crystallization and column chromatography to remove water-soluble impurities from the crude reaction mixture.
Materials:
-
Crude reaction mixture containing this compound
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Saturated sodium bicarbonate solution (if acidic impurities are present)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with:
-
Deionized water (2 x volume of organic layer).
-
Saturated sodium bicarbonate solution (if necessary to neutralize acid).
-
Brine (1 x volume of organic layer) to break emulsions and remove bulk water.
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude, dried product.
Purification by Crystallization
Crystallization is an effective method for purifying this compound, particularly when the crude product is a solid and has a relatively high initial purity. This method has been shown to be effective in removing diastereomeric impurities.[1]
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Ice bath or refrigerator (5°C)
-
Buchner funnel and filter paper
-
Vacuum flask
Protocol:
-
Dissolve the crude this compound in a minimal amount of warm ethyl acetate in an Erlenmeyer flask.
-
While stirring, slowly add hexane in a 4:1 ratio to ethyl acetate (v/v).
-
Continue stirring and allow the solution to cool to room temperature.
-
Once at room temperature, place the flask in a refrigerator or an ice bath at 5°C to induce crystallization.
-
Allow the crystals to form over several hours or overnight.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under vacuum to a constant weight.
Caption: Step-by-step workflow for the crystallization of this compound.
Purification by Column Chromatography
Column chromatography is a versatile technique for purifying oily or highly impure samples of this compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent like dichloromethane if solubility is an issue, then adsorb onto a small amount of silica gel) and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with a solvent system of hexane and ethyl acetate. A gradient elution is often effective, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity. The exact ratio will depend on the impurities present and should be determined by TLC analysis beforehand.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Caption: Workflow for the purification of this compound by column chromatography.
Chiral Separation
For applications requiring enantiomerically pure this compound, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.
Considerations:
-
Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are commonly used for the separation of chiral esters.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, is often effective.
-
Method Development: Screening different chiral columns and mobile phase compositions is necessary to achieve optimal separation.
-
Scale-up: Analytical scale methods can be scaled up to preparative or semi-preparative chromatography for the isolation of larger quantities of each enantiomer.
A detailed protocol for chiral HPLC is highly instrument and column-specific and should be developed in consultation with the column manufacturer's guidelines and relevant literature for similar compounds.
References
Application Notes and Protocols: Use of Tert-butyl 2-hydroxy-3-phenylpropanoate in Kinetic Resolution Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the kinetic resolution of racemic tert-butyl 2-hydroxy-3-phenylpropanoate. This chiral building block is a valuable intermediate in the synthesis of various bioactive molecules. Enzymatic kinetic resolution, particularly using lipases, has proven to be an effective method for separating the enantiomers of this compound with high purity.
Introduction
Kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. The process relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of one enantiomer in the unreacted starting material and the other in the product. For this compound, a β-hydroxy ester, lipase-catalyzed transesterification or hydrolysis is a common and efficient method for achieving high enantiomeric excess (e.e.).
Candida antarctica lipase B (CAL-B) is a frequently employed biocatalyst for this transformation due to its high enantioselectivity and stability in organic solvents.[1][2] The resolution allows for the isolation of both the (R)- and (S)-enantiomers, which can serve as precursors in asymmetric synthesis.
Key Applications
-
Chiral Building Block: The enantiomerically pure forms of this compound are valuable intermediates for the synthesis of complex chiral molecules, including pharmaceuticals and natural products.
-
Protecting Group: The tert-butyl ester can function as a protecting group for the carboxylic acid moiety, while the hydroxyl group can be involved in further synthetic transformations.[3]
-
Precursor to Bioactive Molecules: Hydrolysis of the ester yields (R)- or (S)-2-hydroxy-3-phenylpropionic acid, which has shown antimicrobial properties.[3]
Experimental Data Summary
The following tables summarize quantitative data from various kinetic resolution experiments on this compound and structurally related compounds, highlighting the effectiveness of enzymatic methods.
Table 1: Enzymatic Kinetic Resolution of Racemic this compound
| Enzyme | Solvent | Acyl Donor | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) | Selectivity (E) | Reference |
| Candida antarctica lipase B (CAL-B) | Isopropyl acetate | - (Hydrolysis) | 40 | - | - | 85% | >200 | [3] |
| Candida antarctica lipase B (CAL-B) | - | Vinyl acetate | - | 24 | 50% | >99% for both enantiomers | >200 | [1] |
| Pseudomonas cepacia lipase (PS-C) | - | p-Chlorophenyl acetate | - | - | - | - | >360 | [4] |
Table 2: Influence of Temperature and Time on CAL-B Catalyzed Resolution [1]
| Entry | Temperature (°C) | Time (h) | Conversion (%) | e.e. of (S)-alcohol (%) | e.e. of (R)-acetate (%) |
| 1 | 25 | 24 | ~50 | >99 | >99 |
| 2 | 35 | 16 | ~50 | >99 | >99 |
| 3 | 40 | 12 | 47 | 88 | >99 |
| 4 | 40 | 24 | 50 | >99 | >99 |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of Racemic this compound via Transesterification
This protocol is a generalized procedure based on common practices in the literature for the kinetic resolution of similar substrates.[1][5]
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (CAL-B, such as Novozym 435)
-
Anhydrous organic solvent (e.g., toluene, isopropyl acetate, or methyl tert-butyl ether)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral HPLC or GC)
Procedure:
-
To a solution of racemic this compound (1 equivalent) in the chosen anhydrous organic solvent, add the acyl donor (typically 2-5 equivalents).
-
Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C).
-
Monitor the reaction progress by periodically taking samples and analyzing them for conversion and enantiomeric excess of the remaining alcohol and the formed acetate.
-
When the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with the reaction solvent and combine the filtrates.
-
Evaporate the solvent under reduced pressure.
-
Separate the unreacted enantiomer (alcohol) from the acylated product (ester) by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating the key processes and workflows involved in the kinetic resolution of this compound.
Caption: Kinetic resolution of racemic this compound.
Caption: General experimental workflow for enzymatic kinetic resolution.
References
- 1. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a key intermediate to chiral organoselenanes and organotelluranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tert-butyl (R)-2-hydroxy-3-phenylpropionate | Benchchem [benchchem.com]
- 4. datapdf.com [datapdf.com]
- 5. researchgate.net [researchgate.net]
Application Note: Oxidation of tert-Butyl 2-Hydroxy-3-Phenylpropanoate to tert-Butyl 2-Oxo-3-Phenylpropanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the development of active pharmaceutical ingredients. tert-Butyl 2-hydroxy-3-phenylpropanoate is a valuable chiral building block, and its oxidation product, tert-butyl 2-oxo-3-phenylpropanoate, serves as a precursor for various biologically active molecules. This application note provides detailed experimental protocols for four common and effective methods for this oxidation: Dess-Martin periodinane (DMP) oxidation, Swern oxidation, TEMPO-catalyzed oxidation, and Jones oxidation.
The selection of an appropriate oxidation method depends on several factors, including the scale of the reaction, the sensitivity of the substrate to acidic or basic conditions, the desired purity of the product, and environmental considerations regarding the toxicity of reagents and byproducts.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the oxidation of this compound using the four detailed protocols. The data is compiled from general knowledge of these reactions and specific examples on structurally similar substrates.
| Oxidation Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages & Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 1 - 4 | 90 - 95 | Advantages: Mild, neutral conditions; high yields; broad functional group tolerance.[1][2][3][4] Disadvantages: Reagent is expensive and potentially explosive.[1] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 to Room Temp. | 1 - 3 | 85 - 95 | Advantages: Mild conditions, avoids heavy metals.[5][6][7][8][9] Disadvantages: Requires cryogenic temperatures, produces malodorous dimethyl sulfide byproduct.[5][8] |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), NaOCl, NaHCO₃ | Dichloromethane/Water | 0 to Room Temp. | 1 - 5 | 80 - 90 | Advantages: Uses inexpensive household bleach as the terminal oxidant, catalytic in TEMPO.[10][11] Disadvantages: Can sometimes lead to chlorinated byproducts, requires careful pH control.[12] |
| Jones Oxidation | Chromium trioxide (CrO₃), H₂SO₄ | Acetone | 0 to Room Temp. | 0.5 - 2 | 85 - 95 | Advantages: Inexpensive, rapid reaction, high yields.[3][4][13][14] Disadvantages: Highly acidic, uses a carcinogenic chromium(VI) reagent.[13] |
Experimental Workflow
The general workflow for the oxidation of this compound to its corresponding ketone involves the reaction of the starting material with an oxidizing agent, followed by a work-up procedure to quench the reaction and isolate the crude product, and finally purification to obtain the desired ketone.
Caption: General workflow for the oxidation of the secondary alcohol to the ketone.
Experimental Protocols
Dess-Martin Periodinane (DMP) Oxidation
This protocol utilizes the mild and selective oxidizing agent Dess-Martin periodinane.[1][2][15][3][4]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (argon or nitrogen), add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and quench by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the two phases are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 2-oxo-3-phenylpropanoate.
Swern Oxidation
This method employs an activated dimethyl sulfoxide (DMSO) species as the oxidant and is known for its mild conditions.[5][6][7][8][9][16]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) under an inert atmosphere, add anhydrous DMSO (2.2 eq) dropwise at -78 °C (dry ice/acetone bath).
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir for an additional 45 minutes at -78 °C.
-
Add anhydrous triethylamine (5.0 eq) dropwise, and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
TEMPO-Catalyzed Oxidation
This protocol uses a catalytic amount of the stable nitroxyl radical TEMPO with household bleach (NaOCl) as the stoichiometric oxidant.[10][11]
Materials:
-
This compound
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (household bleach)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (0.2 M).
-
Add a saturated aqueous solution of NaHCO₃.
-
Add TEMPO (0.01-0.1 eq) to the biphasic mixture.
-
Cool the mixture to 0 °C in an ice bath and add the NaOCl solution dropwise with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete in 1-5 hours.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Jones Oxidation
This classical oxidation method uses a solution of chromium trioxide in sulfuric acid.[3][4][13][14]
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropanol
Procedure:
-
Prepare the Jones reagent by carefully dissolving CrO₃ (e.g., 2.7 g) in concentrated H₂SO₄ (2.3 mL) and then cautiously diluting with water to a final volume of 10 mL. Caution: This is a highly exothermic process.
-
Dissolve this compound (1.0 eq) in acetone (0.1 M) and cool the solution to 0 °C in an ice bath.
-
Add the Jones reagent dropwise to the solution of the alcohol with stirring until the orange color of Cr(VI) persists.
-
Stir the reaction mixture for 30 minutes to 2 hours at 0 °C to room temperature, monitoring by TLC.
-
Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate of chromium(III) salts forms.
-
Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Signaling Pathways and Logical Relationships
The choice of oxidation method can be guided by the specific requirements of the synthesis, such as the presence of other functional groups in the molecule and the desired reaction conditions.
Caption: A decision-making diagram for selecting an appropriate oxidation method.
References
- 1. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 4. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. TEMPO-Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
- 11. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 13. Jones oxidation - Wikipedia [en.wikipedia.org]
- 14. Jones Oxidation [organic-chemistry.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 2-hydroxy-3-phenylpropanoate
Welcome to the technical support center for the synthesis of Tert-butyl 2-hydroxy-3-phenylpropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chiral building block.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound via different methods.
Method 1: Steglich Esterification
Issue 1: Low Yield of the Desired Ester
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Possible Cause A: Formation of N-acylurea byproduct. This is a common side reaction in Steglich esterifications, where the O-acylisourea intermediate rearranges to the unreactive N-acylurea.
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Solution:
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Use of an acyl transfer catalyst: Add a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP). DMAP is a more potent nucleophile than tert-butanol and reacts rapidly with the O-acylisourea intermediate to form a reactive acylpyridinium species, which is not prone to rearrangement and readily reacts with the alcohol.
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Control reaction temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the rate of the rearrangement reaction.[1]
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Order of addition: Add the dicyclohexylcarbodiimide (DCC) to a cooled mixture of the carboxylic acid, tert-butanol, and DMAP.
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Possible Cause B: Incomplete reaction.
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Solution:
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Reaction time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
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Reagent stoichiometry: Use a slight excess of tert-butanol and DCC (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.
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-
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Possible Cause C: Difficult purification. The byproduct dicyclohexylurea (DCU) can sometimes be challenging to remove completely.
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Solution:
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Filtration: DCU is largely insoluble in many organic solvents like dichloromethane (DCM) or diethyl ether. After the reaction, filter the crude mixture to remove the bulk of the DCU. Chilling the reaction mixture can further decrease the solubility of DCU.
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Solvent selection for workup: During the aqueous workup, use a solvent system where the desired ester is highly soluble, and the residual DCU is less soluble.
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Chromatography: If DCU persists, column chromatography on silica gel can be effective for final purification.
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Issue 2: Presence of an Impurity with a Similar Rf to the Product on TLC
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Possible Cause: N-acylurea byproduct. The N-acylurea byproduct can sometimes have a similar polarity to the desired ester, making separation by chromatography challenging.
-
Solution:
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Optimize chromatography conditions: Use a less polar solvent system for elution to improve separation. A gradient elution might be necessary.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be an effective purification method.
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Method 2: Acid-Catalyzed Esterification
Issue 1: Low Enantiomeric Excess (ee) of the Product (Racemization)
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Possible Cause: High reaction temperature. The α-hydroxy position is prone to racemization under acidic conditions, and this is exacerbated at elevated temperatures.[2]
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Solution:
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Strict temperature control: Maintain the reaction temperature below 60 °C to minimize racemization.[2] If a higher temperature is required for a reasonable reaction rate, consider alternative methods.
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Use of a milder acid catalyst: While strong acids like sulfuric acid are effective, they can also promote racemization. Consider using a milder solid acid catalyst.
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Issue 2: Low Conversion to the Ester
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Possible Cause: Equilibrium limitation. Esterification is a reversible reaction.
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Solution:
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Removal of water: Use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, which will drive the equilibrium towards the product. Toluene is a suitable solvent for this purpose.[2]
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Use of excess reactant: Employ a large excess of tert-butanol to shift the equilibrium towards the ester formation.
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Method 3: Transesterification
Issue 1: Incomplete Conversion of the Starting Methyl Ester
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Possible Cause: Reversibility of the reaction. The transesterification reaction is in equilibrium.
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Solution:
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Removal of methanol: The reaction produces methanol as a byproduct. Removing methanol as it forms will drive the equilibrium towards the desired tert-butyl ester. This can be achieved by performing the reaction at a temperature above the boiling point of methanol or by using molecular sieves (4Å) to sequester the methanol.[2]
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Use of excess tert-butanol: A significant excess of tert-butanol (e.g., 2 equivalents or more) can help to shift the equilibrium.[2]
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Issue 2: Catalyst Deactivation
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Possible Cause: Presence of water in the reactants or solvent. Titanium(IV) isopropoxide is sensitive to moisture and can be hydrolyzed, leading to deactivation.
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Solution:
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Use of anhydrous reagents and solvents: Ensure that the starting methyl ester, tert-butanol, and the reaction solvent are thoroughly dried before use.
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Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
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Frequently Asked Questions (FAQs)
Q1: Which synthetic method is the most suitable for obtaining a product with high enantiomeric purity?
A1: The Steglich esterification is generally preferred for preserving the stereochemical integrity of the α-hydroxy acid, as it is performed under mild, neutral conditions.[2] Acid-catalyzed esterification, especially at elevated temperatures, is known to cause racemization at the α-hydroxy position.[2] Transesterification can also be a good option, provided that the reaction conditions are carefully controlled to avoid any side reactions that might affect the chiral center.
Q2: How can I effectively remove the dicyclohexylurea (DCU) byproduct from my Steglich esterification reaction?
A2: DCU has low solubility in many common organic solvents. The most effective method for its removal is filtration of the reaction mixture. To maximize the precipitation of DCU, you can cool the reaction mixture in an ice bath before filtration. For any remaining soluble DCU, an acidic wash during the workup can help, followed by column chromatography if necessary.
Q3: My acid-catalyzed esterification resulted in a low yield and a racemic product. What went wrong?
A3: The most likely causes are a combination of high reaction temperature and the reversible nature of the reaction. To address this, you should strictly control the temperature to below 60 °C to prevent racemization.[2] To improve the yield, use a Dean-Stark apparatus to remove the water formed during the reaction, which will drive the equilibrium towards the product.
Q4: I am having trouble with the transesterification reaction not going to completion. What can I do?
A4: The key to a successful transesterification is to shift the reaction equilibrium to the product side. This can be achieved by removing the methanol byproduct, for instance, by using 4Å molecular sieves.[2] Using a large excess of tert-butanol will also help to drive the reaction forward. Also, ensure that all your reagents and glassware are scrupulously dry, as the titanium(IV) isopropoxide catalyst is moisture-sensitive.
Quantitative Data Summary
| Parameter | Steglich Esterification | Acid-Catalyzed Esterification | Transesterification |
| Typical Yield | Good to High (can be >90%) | Moderate (around 78%)[2] | High (around 85%)[2] |
| Reaction Temperature | 0 °C to Room Temperature | < 60 °C to avoid racemization[2] | 80 °C[2] |
| Key Reagents | 2-hydroxy-3-phenylpropionic acid, tert-butanol, DCC, DMAP | 2-hydroxy-3-phenylpropionic acid, tert-butanol, H₂SO₄ | Methyl 2-hydroxy-3-phenylpropanoate, tert-butanol, Titanium(IV) isopropoxide[2] |
| Major Side Reaction | N-acylurea formation | Racemization[2] | Incomplete reaction |
| Key for Success | Use of DMAP, low temperature | Strict temperature control, water removal | Anhydrous conditions, methanol removal[2] |
Experimental Protocols
Protocol 1: Steglich Esterification
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Materials:
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(R)-2-hydroxy-3-phenylpropionic acid (1.0 eq)
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tert-Butanol (1.5 eq)
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Dicyclohexylcarbodiimide (DCC) (1.2 eq)
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4-Dimethylaminopyridine (DMAP) (0.1 eq)
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Anhydrous Dichloromethane (DCM)
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Procedure:
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Dissolve (R)-2-hydroxy-3-phenylpropionic acid, tert-butanol, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of DCC in anhydrous DCM to the cooled mixture with stirring.
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Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture in an ice bath to precipitate the dicyclohexylurea (DCU) byproduct.
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Filter the mixture through a pad of celite to remove the DCU, and wash the filter cake with cold DCM.
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Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
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Protocol 2: Acid-Catalyzed Esterification
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Materials:
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(R)-2-hydroxy-3-phenylpropionic acid (1.0 eq)
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tert-Butanol (3.0 eq)
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Concentrated Sulfuric Acid (2 mol%)
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Toluene
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-
Procedure:
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To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add (R)-2-hydroxy-3-phenylpropionic acid and toluene.
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Add tert-butanol to the mixture.
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Carefully add the catalytic amount of concentrated sulfuric acid.
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Heat the reaction mixture to reflux (around 110 °C) and monitor the collection of water in the Dean-Stark trap. Maintain the internal reaction temperature below 60°C to minimize racemization.[2]
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Continue refluxing for 12 hours or until no more water is collected.[2]
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst with a saturated aqueous solution of NaHCO₃.
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Separate the organic layer and wash it with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Protocol 3: Transesterification
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Materials:
-
Procedure:
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Activate 4Å molecular sieves by heating them in an oven and allowing them to cool under vacuum.
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To a flame-dried round-bottom flask under an inert atmosphere, add methyl (R)-2-hydroxy-3-phenylpropionate, anhydrous toluene, and the activated molecular sieves.
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Add tert-butanol to the mixture.
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With stirring, add titanium(IV) isopropoxide.
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Heat the reaction mixture to 80 °C and stir for 6 hours.[2]
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Monitor the reaction progress by TLC or GC-MS.
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Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
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Filter the mixture through a pad of celite to remove the titanium dioxide and molecular sieves.
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Wash the filtrate with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Visualizations
Caption: Synthetic routes to this compound and their associated side reactions.
References
"Tert-butyl 2-hydroxy-3-phenylpropanoate" stability and storage conditions
This technical support center provides essential information on the stability, storage, and handling of tert-butyl 2-hydroxy-3-phenylpropanoate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound at -20°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is crucial to protect the compound from moisture and light to prevent degradation.
Q2: What is the expected shelf life of this compound?
Q3: What are the main degradation pathways for this compound?
A3: The two primary functional groups susceptible to degradation are the tert-butyl ester and the secondary alcohol. The tert-butyl ester is highly sensitive to acidic conditions, which can lead to hydrolysis, yielding tert-butanol and 2-hydroxy-3-phenylpropanoic acid. The secondary alcohol can be oxidized to a ketone, especially in the presence of oxidizing agents.
Q4: Is this compound compatible with common laboratory solvents?
A4: this compound is generally soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, and methanol. However, prolonged exposure to acidic or strongly basic solvents should be avoided to prevent degradation. For reactions, it is crucial to use anhydrous solvents to prevent hydrolysis of the ester.
Q5: What safety precautions should be taken when handling this compound?
A5: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving this compound.
Issue 1: Unexpected Side Product Formation During a Reaction
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Symptom: TLC or NMR analysis shows an unexpected spot or peaks, suggesting a side reaction.
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Possible Cause A: Hydrolysis of the tert-butyl ester. This is likely if the reaction conditions are acidic or if there is residual water in the solvents or reagents.
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Troubleshooting:
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Ensure all solvents and reagents are anhydrous.
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If acidic conditions are necessary, consider running the reaction at a lower temperature to minimize hydrolysis.
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Use a non-acidic workup procedure if possible.
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Possible Cause B: Oxidation of the secondary alcohol. This can occur if the reaction is exposed to air for extended periods, especially in the presence of certain metal catalysts or if oxidizing agents are present.
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Troubleshooting:
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Run the reaction under an inert atmosphere (nitrogen or argon).
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Ensure all reagents are free from oxidizing impurities.
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Issue 2: Low Yield in a Reaction Involving Deprotection of the Tert-butyl Ester
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Symptom: The yield of the desired carboxylic acid is lower than expected after a deprotection step.
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Possible Cause: Incomplete reaction or side reactions. The choice of acid and reaction conditions for tert-butyl ester cleavage is critical.
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Troubleshooting:
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Mild Conditions: For sensitive substrates, use milder acidic conditions such as trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
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Monitoring: Monitor the reaction closely by TLC to determine the optimal reaction time and prevent the formation of degradation products.
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Alternative Reagents: Consider using other deprotection reagents like formic acid or a Lewis acid such as zinc bromide.
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Issue 3: Inconsistent Reaction Outcomes
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Symptom: Repeating a reaction under what appear to be identical conditions gives different results (e.g., varying yields, different side products).
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Possible Cause: Degradation of the starting material. If the this compound has been stored improperly, it may have partially degraded.
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Troubleshooting:
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Verify Purity: Before use, check the purity of the starting material by NMR or another suitable analytical method.
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Proper Handling: Always handle the compound under an inert atmosphere and use fresh, anhydrous solvents.
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Data Presentation
Table 1: Recommended Storage Conditions and Stability Summary
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes degradation kinetics. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the secondary alcohol. |
| Moisture | Avoid (use desiccants) | Prevents hydrolysis of the tert-butyl ester. |
| Light | Protect from light | Prevents potential light-induced degradation. |
Table 2: Chemical Compatibility
| Reagent/Solvent Class | Compatibility | Notes |
| Protic Solvents (e.g., Methanol, Ethanol) | Use with caution | Can participate in transesterification under certain conditions. Ensure they are anhydrous. |
| Aprotic Solvents (e.g., DCM, THF, Ethyl Acetate) | Good | Generally compatible. Ensure they are anhydrous. |
| Strong Acids (e.g., HCl, H₂SO₄) | Incompatible | Causes rapid hydrolysis of the tert-butyl ester. |
| Mild Acids (e.g., TFA, Acetic Acid) | Limited | Can be used for controlled deprotection, but prolonged exposure leads to hydrolysis. |
| Strong Bases (e.g., NaOH, KOH) | Use with caution | Can promote hydrolysis, although tert-butyl esters are generally more resistant to base-catalyzed hydrolysis than other esters. |
| Oxidizing Agents (e.g., KMnO₄, CrO₃) | Incompatible | Will oxidize the secondary alcohol to a ketone. |
Experimental Protocols
Protocol 1: General Procedure for Tert-butyl Ester Deprotection using Trifluoroacetic Acid (TFA)
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Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
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Cool the solution to 0°C using an ice bath.
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Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
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Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.
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Purify the resulting carboxylic acid by an appropriate method, such as crystallization or column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for common experimental issues.
Optimization of catalyst loading for "Tert-butyl 2-hydroxy-3-phenylpropanoate" reactions
Technical Support Center: Synthesis of Tert-butyl 2-hydroxy-3-phenylpropanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Common synthetic routes include acid-catalyzed esterification of (R)-2-hydroxy-3-phenylpropionic acid with tert-butanol, transesterification from the corresponding methyl ester, and methods involving protecting groups followed by deprotection.[1] The choice of route often depends on the desired stereochemistry and the scale of the reaction.
Q2: How can the enantiomeric excess (ee) of the final product be optimized?
A2: Optimizing enantiomeric excess can be achieved through several strategies:
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Chiral Catalysts: Employing asymmetric catalysis, such as Noyori hydrogenation or Sharpless epoxidation, can favor the formation of a specific enantiomer.[1]
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Enzymatic Resolution: Using enzymes like lipases (e.g., Candida antarctica lipase B) can selectively hydrolyze one enantiomer from a racemic mixture, allowing for the separation of the desired enantiomer.[1]
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Chiral Chromatography: Post-synthesis purification using chiral HPLC columns can separate enantiomers.[1]
Q3: What spectroscopic methods are recommended for structural confirmation and stereochemical analysis?
A3: A combination of spectroscopic techniques is recommended:
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NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure and proton environments.[1]
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Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyl (-OH) and ester (C=O).[1]
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.[1]
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Polarimetry: To measure the optical rotation and verify the enantiomeric purity.[1]
Q4: What are the recommended storage conditions for this compound?
A4: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) at low temperatures (e.g., -20°C) to prevent hydrolysis of the tert-butyl ester group.[1] It is also advisable to protect it from moisture and light.[1]
Troubleshooting Guide
Issue 1: Low Reaction Yield
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Q: My reaction yield is consistently low. What are the potential causes and solutions?
-
A:
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Incomplete Reaction: The reaction may not have reached completion. Try extending the reaction time or increasing the temperature. However, be cautious as excessive heat can lead to side reactions or racemization.[1]
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Catalyst Inactivity: The catalyst may be deactivated. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). Consider increasing the catalyst loading, although this should be optimized.
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Poor Quality Reagents: The starting materials or solvents may contain impurities that inhibit the reaction. Use high-purity reagents and anhydrous solvents where necessary.
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Sub-optimal Catalyst Loading: The amount of catalyst used may not be optimal. A catalyst loading screening experiment is recommended to determine the ideal concentration. Lowering the catalyst amount can sometimes lead to decreased yields and longer reaction times.[2]
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Issue 2: Poor Enantiomeric Excess (ee)
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Q: The enantiomeric excess of my product is lower than expected. How can I improve it?
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A:
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Racemization: The reaction conditions, particularly high temperatures (above 60°C) in acid-catalyzed esterifications, can cause racemization at the α-hydroxy position.[1] Strict temperature control is crucial.
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Incorrect Catalyst Choice: The chiral catalyst being used may not be optimal for this specific transformation. It may be necessary to screen different chiral ligands or catalyst systems.
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Enzymatic Resolution Issues: If using enzymatic resolution, ensure the enzyme loading, solvent, and temperature are optimized. For instance, with lipase-catalyzed resolution, an enzyme loading of around 10% in a suitable organic solvent like isopropyl acetate at 40°C has been shown to be effective.[1]
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Issue 3: Formation of Side Products
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Q: I am observing significant side product formation. What are the likely side reactions and how can they be minimized?
-
A:
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Dehydration: The hydroxyl group can undergo dehydration, especially under harsh acidic conditions and high temperatures. Using milder reaction conditions can help mitigate this.
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Oxidation: The secondary alcohol is susceptible to oxidation to the corresponding ketone.[1] Avoid strong oxidizing agents if not intended, and conduct the reaction under an inert atmosphere to prevent air oxidation.
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Hydrolysis: The tert-butyl ester can be sensitive to hydrolysis, particularly in the presence of water and acid or base. Ensure anhydrous conditions during the reaction and workup.
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Data Presentation
Table 1: Catalyst Loading Optimization for a Generic Palladium-Catalyzed Cross-Coupling Reaction
| Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) |
| 5 | 24 | 65 |
| 10 | 18 | 85 |
| 15 | 12 | 95 |
| 20 | 12 | 95 |
Note: This table is a representative example based on general principles of catalyst optimization, where increasing catalyst loading can improve yield up to a certain point.[2]
Table 2: Comparison of Synthetic Methods for Tert-butyl (R)-2-hydroxy-3-phenylpropanoate
| Synthetic Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) | Key Considerations |
| Acid-Catalyzed Esterification | Sulfuric Acid (2 mol%) | 110 | 78 | Low (due to racemization) | Risk of racemization at temperatures above 60°C.[1] |
| Transesterification | Titanium(IV) isopropoxide (0.1 eq) | 80 | 85 | High (if starting material is pure) | Requires removal of methanol to drive equilibrium.[1] |
| Enzymatic Resolution | Candida antarctica lipase B (10% w/w) | 40 | ~90 | >98% | Scalability can be limited by enzyme cost.[1] |
Experimental Protocols
Protocol 1: General Procedure for Optimization of Catalyst Loading
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Reaction Setup: In a series of oven-dried reaction vials, add the starting material (e.g., (R)-2-hydroxy-3-phenylpropionic acid), a magnetic stir bar, and the appropriate solvent.
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Catalyst Addition: To each vial, add a different molar percentage of the catalyst (e.g., 2, 5, 10, 15 mol%).
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Reagent Addition: Add the other reagents (e.g., tert-butanol).
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Reaction Execution: Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature. Stir for a set amount of time.
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Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
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Workup and Analysis: Once the reactions are complete, perform a standard aqueous workup. Purify the crude product, for example, by column chromatography.
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Characterization: Determine the yield and purity of the product from each reaction. Analyze the enantiomeric excess using chiral HPLC or GC.
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Data Analysis: Plot the yield and enantiomeric excess as a function of catalyst loading to determine the optimal conditions.
Visualizations
Caption: General experimental workflow for catalyst optimization.
Caption: Decision tree for troubleshooting common reaction issues.
References
"Tert-butyl 2-hydroxy-3-phenylpropanoate" purification challenges and solutions
Technical Support Center: Tert-butyl 2-hydroxy-3-phenylpropanoate
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Q1: My final product has low purity (<95%) after synthesis. What are the likely impurities and how can I remove them?
A1: Low purity can result from unreacted starting materials, side-products from the synthesis, or degradation. Common impurities may include the unesterified (R)-2-hydroxy-3-phenylpropionic acid or byproducts from oxidation.
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Solution 1: Crystallization: A common and effective method for purity enhancement is recrystallization. Crystallization from a solvent system like ethyl acetate/hexane can effectively remove diastereomeric and other impurities.[1]
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Solution 2: Column Chromatography: Standard silica gel chromatography can be used to separate the desired product from more polar or less polar impurities. The choice of eluent will depend on the specific impurities present.
Q2: I am observing racemization of my chiral product. What could be the cause and how can I prevent it?
A2: Racemization at the α-hydroxy position is a known issue, particularly under acidic conditions and elevated temperatures.
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Cause: Acid-catalyzed esterification, if not carefully temperature-controlled, can lead to racemization. Temperatures above 60°C have been noted to cause this issue.[1]
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Prevention:
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Maintain strict temperature control during all purification steps. Avoid prolonged exposure to high temperatures.
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If using acid-catalyzed reactions, neutralize the acid as soon as the reaction is complete.
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Consider alternative, milder esterification methods if racemization is a persistent problem.
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Q3: I am struggling to separate the (R)- and (S)-enantiomers of my product. What methods are recommended for chiral resolution?
A3: The separation of enantiomers requires specialized techniques.
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Solution 1: Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. Columns such as those from the Chiralpak® series are often used for this purpose.[1]
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Solution 2: Enzymatic Kinetic Resolution: Enzymes like lipases can selectively hydrolyze one enantiomer, allowing for the separation of the desired enantiomer. For instance, Candida antarctica lipase B has been used to resolve the (R)- and (S)-enantiomers.[1]
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Solution 3: Diastereomeric Salt Formation: This classic method involves reacting the racemic acid (before esterification) with a chiral amine to form diastereomeric salts, which can then be separated by fractional crystallization.[1]
Q4: My yield is significantly lower than expected after purification. What are the potential causes?
A4: Low yield can be attributed to several factors during the purification process.
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Product Loss during Crystallization: Ensure the crystallization conditions (solvent ratio, temperature) are optimized to maximize crystal formation and minimize the amount of product remaining in the mother liquor.
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Degradation: The tert-butyl ester group can be susceptible to hydrolysis under strong acidic or basic conditions. Ensure that all purification steps are performed under appropriate pH conditions.
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Oxidation: The hydroxyl group can be oxidized. Avoid exposure to strong oxidizing agents during purification.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for routine purity analysis of this compound?
A1: For routine purity analysis, High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 for reverse-phase) is recommended. To determine enantiomeric excess (ee), chiral HPLC or chiral Gas Chromatography (GC) is necessary.[1]
Q2: What are the optimal storage conditions for this compound?
A2: To prevent hydrolysis of the tert-butyl ester and other potential degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at -20°C. It is also advisable to protect it from moisture and light.[1]
Q3: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and stereochemistry?
A3: Yes, ¹H and ¹³C NMR are excellent for confirming the chemical structure. Coupling constants in the ¹H NMR spectrum can provide information about the stereochemical relationship of vicinal protons. For unambiguous stereochemical assignment, 2D NMR techniques or X-ray crystallography may be required.[1]
Q4: Are there any known safety precautions for handling this compound?
A4: While specific hazard data may be limited, it is prudent to handle the compound with standard laboratory safety precautions. This includes using personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood.
Data Presentation
Table 1: Summary of a Reported Purification by Crystallization
| Parameter | Before Crystallization | After Crystallization |
| Purity | 95.9% | 99.5% |
| Method | - | Crystallization from ethyl acetate/hexane (1:4 v/v) at 5°C[1] |
Table 2: Overview of Chiral Resolution Techniques
| Technique | Principle | Reported Enantiomeric Excess (ee) |
| Enzymatic Kinetic Resolution | Selective hydrolysis of one enantiomer using a lipase (e.g., Candida antarctica lipase B).[1] | 85%[1] |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral amine followed by fractional crystallization.[1] | 98% (for Boc-protected analogs)[1] |
| Centrifugal Partition Chromatography | Differential partitioning of enantiomers between two immiscible liquid phases. | 99.9%[1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on a reported method for enhancing the purity of this compound.[1]
-
Dissolution: Dissolve the crude this compound in a minimal amount of warm ethyl acetate.
-
Addition of Anti-solvent: Slowly add hexane (in a 4:1 volume ratio to ethyl acetate) to the solution while gently stirring. The solution should become slightly turbid.
-
Crystallization: Cool the mixture to 5°C and allow it to stand undisturbed for several hours to facilitate crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold hexane to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Enhancing the Enantiomeric Excess of Tert-butyl 2-hydroxy-3-phenylpropanoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of the enantiomeric excess (ee) of Tert-butyl 2-hydroxy-3-phenylpropanoate.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving the enantiomeric excess of this compound.
Q1: Why is the enantiomeric excess (ee) of my product low after asymmetric synthesis?
A1: Low enantiomeric excess in asymmetric synthesis can stem from several factors. Consider the following potential causes and solutions:
-
Suboptimal Catalyst or Ligand: The choice of chiral catalyst or ligand is crucial. For reductions of α-keto esters to α-hydroxy esters, catalysts like (R)-BINAP-ligated ruthenium have been shown to achieve over 90% ee in analogous systems.[1] Ensure the catalyst system is well-suited for your specific substrate.
-
Reaction Conditions: Temperature, pressure, and solvent can significantly impact enantioselectivity. For instance, borohydride reductions often provide limited stereocontrol unless chiral additives are used.[1] Optimization of these parameters is often necessary.
-
Substrate Purity: Impurities in the starting material can interfere with the catalyst, leading to reduced enantioselectivity. Ensure the purity of your starting materials before the reaction.
-
Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities, leading to deactivation and loss of selectivity. Handle catalysts under inert atmospheres and use dry solvents.
Q2: My enzymatic kinetic resolution is not providing the expected high ee. What could be the problem?
A2: Enzymatic kinetic resolutions are powerful but sensitive procedures. Here are common troubleshooting steps:
-
Incorrect Enzyme Choice: Not all lipases are equally effective. Candida antarctica lipase B (CAL-B) is a commonly used and effective enzyme for the resolution of similar carbamates, achieving excellent enantioselectivity (E > 200).[2][3]
-
Suboptimal Reaction Time and Temperature: The conversion and ee are highly dependent on reaction time and temperature. For a similar substrate, perfect kinetic resolution was achieved at 25°C after 24 hours, at 35°C after 16 hours, and at 40°C after just 12 hours.[2] It is crucial to monitor the reaction over time to stop it at ~50% conversion for optimal ee of both the unreacted starting material and the product.
-
Solvent Effects: The choice of organic solvent can influence enzyme activity and selectivity. Isopropyl acetate is a solvent where lipases have shown good performance in resolving racemic tert-butyl 2-hydroxy-3-phenylpropionate.[1]
-
Enzyme Loading: The amount of enzyme used can affect the reaction rate. A typical loading is around 10% by weight.[1]
Q3: I am struggling to improve the ee of my enantioenriched sample through crystallization. What should I do?
A3: Enhancing enantiomeric excess by crystallization is a common and effective technique, but it requires careful optimization.[4]
-
Solvent System Selection: The choice of solvent is critical. A mixture of ethyl acetate and hexane (e.g., 1:4 v/v) has been successfully used to enhance the purity of Tert-butyl (R)-2-hydroxy-3-phenylpropionate from 95.9% to 99.5% at 5°C.[1] You may need to screen various solvent systems to find the optimal one for your specific enantiomeric ratio.
-
Understanding the Phase Diagram: To systematically develop a crystallization method, it is important to determine if your compound forms a conglomerate, a racemic compound, or a pseudoracemate at the temperature of interest.[4] This will dictate the appropriate crystallization strategy.
-
Seeding: Seeding the supersaturated solution with crystals of the desired pure enantiomer can promote the crystallization of that enantiomer, thereby increasing the ee of the crystalline material.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for obtaining enantiomerically pure this compound?
A1: The main strategies to produce enantiomerically pure this compound are asymmetric synthesis and the separation of enantiomers from a racemic mixture.[4] Separation techniques include enzymatic kinetic resolution, chiral chromatography, and crystallization.[1][4]
Q2: How can I determine the enantiomeric excess of my sample?
A2: The enantiomeric excess of a sample can be determined using several analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods, using a chiral stationary phase to separate the enantiomers.[1][5]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds.
-
NMR with Chiral Shift Reagents: These reagents form transient diastereomeric complexes that can be distinguished by NMR spectroscopy.[6]
Q3: What is enzymatic kinetic resolution?
A3: Enzymatic kinetic resolution is a process that uses an enzyme, often a lipase, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[2] This allows for the separation of the two enantiomers. For example, lipases can selectively hydrolyze one enantiomer of racemic tert-butyl 2-hydroxy-3-phenylpropionate.[1]
Q4: Can I use non-enzymatic methods for kinetic resolution?
A4: Yes, non-enzymatic kinetic resolution using chiral catalysts is also a viable method. For instance, a planar-chiral DMAP catalyst has been used for the kinetic resolution of β-hydroxy esters.[7] Chiral thiourea catalysts have also been employed, with aryl substituents having strong electron-withdrawing effects improving selectivity.[1]
Data Presentation
Table 1: Comparison of Methods for Enhancing Enantiomeric Excess
| Method | Catalyst/Conditions | Substrate/Analogue | Achieved ee (%) | Reference |
| Asymmetric Synthesis | (R)-BINAP-ligated ruthenium catalysts | Analogous α-keto esters | >90 | [1] |
| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CAL-B) | Racemic tert-butyl 2-hydroxy-3-phenylpropionate | 85 | [1] |
| Candida antarctica lipase B (CAL-B) | tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate | >99 | [2] | |
| Non-Enzymatic Kinetic Resolution | (-)-1 (thiourea) | 4-NO₂-phenyl derivative | 93.6 | [1] |
| (-)-1 (thiourea) | 2-Naphthyl derivative | 95.2 | [1] | |
| Purification by Crystallization | Ethyl acetate/hexane (1:4 v/v) at 5°C | tert-Butyl (R)-2-hydroxy-3-phenylpropionate | 99.5 (from 95.9) | [1] |
| Purification by Chromatography | Centrifugal partition chromatography | tert-Butyl (R)-2-hydroxy-3-phenylpropionate | 99.9 | [1] |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution using Candida antarctica lipase B (CAL-B)
This protocol is based on the successful resolution of similar substrates.[1][2]
-
Preparation: In a suitable reaction vessel, dissolve racemic this compound in isopropyl acetate.
-
Enzyme Addition: Add Candida antarctica lipase B (CAL-B) to the solution (approximately 10% by weight of the substrate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40°C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing the enantiomeric excess of the remaining substrate and the product by chiral HPLC.
-
Termination: Stop the reaction when the conversion reaches approximately 50% to achieve high ee for both the unreacted enantiomer and the product.
-
Work-up: Filter off the enzyme. The filtrate will contain one enantiomer of the starting material and the acylated product of the other enantiomer. These can be separated by standard chromatographic techniques.
Protocol 2: Enhancement of Enantiomeric Excess by Crystallization
This protocol is adapted from a method used for Tert-butyl (R)-2-hydroxy-3-phenylpropionate.[1]
-
Dissolution: Dissolve the enantioenriched this compound in a minimal amount of a hot 1:4 (v/v) mixture of ethyl acetate and hexane.
-
Cooling: Slowly cool the solution to 5°C to induce crystallization.
-
Seeding (Optional): If crystallization is slow, add a small seed crystal of the desired pure enantiomer.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Determine the enantiomeric excess of the crystallized material and the mother liquor by chiral HPLC.
Visualizations
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Troubleshooting Logic for Low Enantiomeric Excess.
References
- 1. Tert-butyl (R)-2-hydroxy-3-phenylpropionate | Benchchem [benchchem.com]
- 2. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. people.uniurb.it [people.uniurb.it]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Comparing different synthetic routes to "Tert-butyl 2-hydroxy-3-phenylpropanoate"
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of chiral building blocks is paramount. Tert-butyl 2-hydroxy-3-phenylpropanoate is a valuable chiral intermediate, and selecting the optimal synthetic route is crucial for achieving desired yield, purity, and cost-effectiveness. This guide provides a comparative analysis of three distinct synthetic pathways to this compound, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The three primary methods for synthesizing this compound are Acid-Catalyzed Esterification, Transesterification, and Steglich Esterification. Each route offers unique advantages and disadvantages in terms of yield, reaction conditions, and potential side reactions.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Acid-Catalyzed Esterification | (R)-2-hydroxy-3-phenylpropionic acid, tert-butanol | Sulfuric acid (H₂SO₄) | Toluene, Reflux (110°C), 12 hours | 78% | Simple procedure, readily available reagents. | High temperatures can lead to racemization of the chiral center.[1] |
| Transesterification | Methyl (R)-2-hydroxy-3-phenylpropionate, tert-butanol | Titanium(IV) isopropoxide (Ti(OⁱPr)₄) | 80°C, 6 hours | 85% | High yield, milder conditions than acid-catalyzed esterification. | Requires the synthesis of the methyl ester precursor. |
| Steglich Esterification | (R)-2-hydroxy-3-phenylpropionic acid, tert-butanol | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Dichloromethane (CH₂Cl₂), Room Temperature | Good (not specified) | Mild reaction conditions, suitable for sterically hindered alcohols, minimizes racemization.[2][3] | DCC is a known allergen, and the dicyclohexylurea byproduct can be difficult to remove. |
Experimental Protocols
Route 1: Acid-Catalyzed Esterification
This method involves the direct esterification of the carboxylic acid with tert-butanol using a strong acid catalyst.
Procedure:
-
To a solution of (R)-2-hydroxy-3-phenylpropionic acid in toluene, add tert-butanol and a catalytic amount of concentrated sulfuric acid (approximately 2 mol%).
-
Heat the reaction mixture to reflux at 110°C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Tert-butyl (R)-2-hydroxy-3-phenylpropanoate.
Route 2: Transesterification
This route utilizes a titanium catalyst to exchange the methyl group of the corresponding methyl ester with a tert-butyl group.
Procedure:
-
Combine methyl (R)-2-hydroxy-3-phenylpropionate, an excess of tert-butanol, and a catalytic amount of titanium(IV) isopropoxide in a reaction vessel.
-
Heat the mixture at 80°C for 6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and dilute with an organic solvent such as ethyl acetate.
-
Wash the solution with a mild aqueous acid (e.g., 1M HCl) to remove the titanium catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
Route 3: Steglich Esterification
This mild esterification method is particularly effective for coupling sterically hindered alcohols like tert-butanol.[2][3]
Procedure:
-
Dissolve (R)-2-hydroxy-3-phenylpropionic acid and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (CH₂Cl₂).
-
Add an equimolar amount of tert-butanol to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl and then with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Acid-Catalyzed Esterification Workflow
Caption: Transesterification Workflow
Caption: Steglich Esterification Workflow
References
Comparative Efficacy of Tert-butyl 2-hydroxy-3-phenylpropanoate and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of tert-butyl 2-hydroxy-3-phenylpropanoate and its structurally similar compounds. The primary biological activity of this compound is attributed to its hydrolysis product, 2-hydroxy-3-phenylpropionic acid (also known as phenyllactic acid or PLA). This document summarizes the available quantitative data on the antimicrobial and anti-inflammatory properties of these compounds, supported by detailed experimental protocols and visual diagrams of relevant pathways and workflows.
Introduction
This compound is a chiral ester that serves as a precursor to the biologically active molecule, 2-hydroxy-3-phenylpropionic acid (PLA). PLA is a naturally occurring organic acid produced by lactic acid bacteria and is known for its broad-spectrum antimicrobial activity against a variety of bacteria and fungi.[1][2] The tert-butyl ester form is expected to undergo hydrolysis in biological systems to release the active acid. This guide compares the efficacy of PLA with other arylpropionic acid derivatives, a well-established class of compounds known for their anti-inflammatory and, in some cases, antimicrobial properties.
Data Summary
The following tables summarize the available quantitative data for the antimicrobial and anti-inflammatory activities of 2-hydroxy-3-phenylpropionic acid and comparable compounds.
Table 1: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)
| Compound | Microorganism | MIC | Reference |
| 2-Hydroxy-3-phenylpropionic acid (PLA) | Rhizopus arrhizus MTCC 24794 | 180 mg/mL | [1] |
| 2-Hydroxy-3-phenylpropionic acid (PLA) | Rhizopus sp. | 180 mg/mL | [1] |
| 2-Hydroxy-3-phenylpropionic acid (PLA) | Mucor sp. (two strains) | 180 mg/mL | [1] |
| 2-(4-(Benzothiazol-2-yl)methylphenyl)propionic acid (6h) | Staphylococcus aureus ATCC 25923 | 7.8 µg/mL | [3] |
| 2-(4-(Benzothiazol-2-yl)methylphenyl)propionic acid (6h) | Enterococcus faecalis ATCC 29212 | 15.6 µg/mL | [3] |
| 2-(4-(6-Chlorobenzothiazol-2-yl)methylphenyl)propionic acid (6l) | Staphylococcus aureus ATCC 25923 | 7.8 µg/mL | [3] |
| 2-(4-(6-Chlorobenzothiazol-2-yl)methylphenyl)propionic acid (6l) | Enterococcus faecalis ATCC 29212 | 7.8 µg/mL | [3] |
| Ibuprofen | Staphylococcus aureus ATCC 25923 | > 500 µg/mL | [3] |
| Chloramphenicol (Reference) | Staphylococcus aureus ATCC 25923 | 15.6 µg/mL | [3] |
| Chloramphenicol (Reference) | Enterococcus faecalis ATCC 29212 | 31.2 µg/mL | [3] |
Table 2: Anti-inflammatory Efficacy (Cyclooxygenase - COX Inhibition)
| Compound | COX-1 Inhibition (IC₅₀) | COX-2 Inhibition (IC₅₀) | Reference |
| 2-(4-(Benzothiazol-2-yl)methylphenyl)propionic acid (6h) | 1.98 µM | 0.19 µM | [3] |
| 2-(4-(6-Chlorobenzothiazol-2-yl)methylphenyl)propionic acid (6l) | 1.57 µM | 0.15 µM | [3] |
| Ibuprofen (Reference) | 2.51 µM | 0.28 µM | [3] |
| Nimesulide (Reference) | 8.91 µM | 0.14 µM | [3] |
Experimental Protocols
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the agar well diffusion method as described for 2-hydroxy-3-phenylpropionic acid.[1]
-
Preparation of Microbial Suspension: Fungal spores or bacterial cells are suspended in a suitable broth to a concentration of approximately 10⁵ spores/mL or 10⁸ CFU/mL, respectively.
-
Agar Plate Preparation: A volume of 20 µL of the microbial suspension is mixed with molten Potato Dextrose Agar (for fungi) or Mueller-Hinton Agar (for bacteria) and poured into sterile petri plates.
-
Well Creation: After solidification of the agar, wells of 6 mm diameter are made using a sterile cork borer.
-
Application of Test Compound: A volume of 100 µL of the test compound at different concentrations (e.g., serial dilutions from 5 to 210 mg/mL for PLA) is added to each well.[1] A suitable solvent control is also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 28°C for fungi, 37°C for bacteria) for a specified period (e.g., 5 days for fungi, 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the test compound that shows a visible zone of growth inhibition around the well.
Anti-inflammatory Activity: In Vitro COX Inhibition Assay
This protocol is a general representation for determining COX-1 and COX-2 inhibitory activity.
-
Enzyme and Substrate Preparation: Purified ovine COX-1 or human recombinant COX-2 is prepared in a suitable buffer. Arachidonic acid is used as the substrate.
-
Assay Reaction: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the COX enzyme for a short period.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin Production: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a specific enzyme immunoassay (EIA) kit.
-
Calculation of Inhibition: The percentage of inhibition of COX activity is calculated by comparing the PGE₂ production in the presence of the test compound to that of the vehicle control.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
References
- 1. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi | PLOS One [journals.plos.org]
- 2. Biosynthesis of (R)-2-hydroxy-3-phenylpropionic acid using whole recombinant Escherichia coli cells in an aqueous/n-octane biphasic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Duel: Unmasking the Enantiomers of Tert-butyl 2-hydroxy-3-phenylpropanoate
A detailed spectroscopic comparison of the (R) and (S) enantiomers of Tert-butyl 2-hydroxy-3-phenylpropanoate, providing researchers, scientists, and drug development professionals with key data and methodologies for their differentiation and characterization.
Comparative Spectroscopic Data
The primary spectroscopic techniques for characterizing and differentiating enantiomers include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC). While individual enantiomers will have identical NMR, FTIR, and MS spectra in an achiral environment, their interaction with a chiral environment, such as a chiral stationary phase in HPLC or a chiral shift reagent in NMR, allows for their differentiation. Furthermore, their optical activity, measured by a polarimeter, will be equal in magnitude but opposite in direction.
Table 1: Spectroscopic Data for Tert-butyl (S)-3-hydroxy-3-phenylpropanoate
| Spectroscopic Technique | Parameter | Observed Value |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | 7.39–7.22 (m, 5H, ArH), 5.07 (dd, 1H, J = 7.8, 4.2 Hz, CH), 3.42 (bs, 1H, OH), 2.67 (dd, 1H, J = 16.0, 4.8 Hz, CH₂), 2.61 (dd, 1H, J = 16.0, 4.8 Hz, CH₂), 1.43 (s, 9H, 3 x CH₃) |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | 171.9, 142.6, 128.4 (2C), 127.6, 125.7 (2C), 81.5, 70.4, 44.3, 28.0 |
| FTIR (neat) | Wavenumber (ν, cm⁻¹) | 3438 (O-H stretch), 2977, 2941 (C-H stretch), 1700 (C=O stretch), 1510, 1343, 1148, 843 |
| Optical Rotation | Specific Rotation [α]D²⁵ | -37.7° (c 1.2, CHCl₃) |
| Chiral HPLC | Retention Time (t R) | (S)-enantiomer: 11.4 min; (R)-enantiomer: 15.6 min (Reprosil Chiral NR, n-hexane/i-PrOH = 99:01, 1.0 mL/min, 220 nm) |
Note: The data presented is for Tert-butyl (S)-3-hydroxy-3-phenylpropanoate and is used as a representative example. The expected data for the 2-hydroxy analogue would show similar patterns with slight variations in chemical shifts and retention times.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the enantiomerically pure sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean 5 mm NMR tube.
-
If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Instrumentation and Data Acquisition:
-
Instrument: 400 MHz NMR Spectrometer
-
Nuclei: ¹H and ¹³C
-
Temperature: 298 K
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire proton-decoupled spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place a small drop of the neat liquid sample onto the center of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Gently place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Mount the sandwiched plates in the sample holder of the FTIR spectrometer.
Instrumentation and Data Acquisition:
-
Instrument: FTIR Spectrometer
-
Mode: Transmittance
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: Average of 16 scans
Mass Spectrometry (MS)
Instrumentation and Data Acquisition:
-
Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS)
-
Ionization Mode: Positive or negative ion mode, depending on the analyte's properties.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Data Analysis: The molecular ion peak [M+H]⁺ or [M+Na]⁺ is typically observed, confirming the molecular weight of the compound (222.28 g/mol ). Fragmentation patterns can provide further structural information.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chromatographic Conditions:
-
Column: Chiral stationary phase (e.g., Reprosil Chiral NR)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 99:1 v/v). The ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where the compound absorbs (e.g., 220 nm).
-
Injection Volume: 10 µL
Optical Rotation Measurement
Sample Preparation:
-
Accurately weigh a known amount of the enantiomerically pure sample.
-
Dissolve the sample in a known volume of a suitable solvent (e.g., chloroform) to achieve a specific concentration (e.g., 1.2 g/100 mL).
Instrumentation and Data Acquisition:
-
Instrument: Polarimeter
-
Light Source: Sodium D-line (589 nm)
-
Path Length: 1 dm
-
Temperature: 25 °C
-
Measurement: The observed rotation (α) is measured, and the specific rotation ([α]) is calculated using the formula: [α] = α / (l × c), where l is the path length in dm and c is the concentration in g/mL.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the enantiomers.
Caption: Workflow for the separation and spectroscopic comparison of enantiomers.
Benchmarking "Tert-butyl 2-hydroxy-3-phenylpropanoate" Synthesis: A Comparative Guide to Literature Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various literature methods for the synthesis of tert-butyl 2-hydroxy-3-phenylpropanoate, a chiral ester of significant interest as a precursor in the synthesis of bioactive molecules and polymers.[1] The following sections detail quantitative data, experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthesis Methods
The synthesis of this compound can be achieved through several distinct chemical and enzymatic routes. Each method presents a unique profile of yields, reaction conditions, and enantioselectivity. The following table summarizes the key quantitative data from prominent literature methods.
| Synthesis Method | Key Reagents & Conditions | Yield | Enantiomeric Excess (ee) | Key Advantages | Potential Drawbacks |
| Acid-Catalyzed Esterification | (R)-2-hydroxy-3-phenylpropionic acid, tert-butanol, sulfuric acid, refluxing toluene | 78%[1] | Racemization can occur above 60°C[1] | Simple procedure, readily available reagents. | Risk of racemization at higher temperatures. |
| Steglich Esterification | (R)-2-hydroxy-3-phenylpropionic acid, tert-butanol, DCC | - | - | Mild reaction conditions suitable for sterically hindered substrates.[1] | Use of DCC can lead to purification challenges. |
| Transesterification | Methyl (R)-2-hydroxy-3-phenylpropionate, tert-butanol, titanium(IV) isopropoxide, 80°C | 85%[1] | - | Good yield, avoids harsh acidic conditions. | Requires preparation of the methyl ester precursor. |
| Enzymatic Kinetic Resolution | Racemic tert-butyl 2-hydroxy-3-phenylpropionate, Lipase (e.g., Candida antarctica lipase B), isopropyl acetate, 40°C | 90% (for a 100g batch via enzymatic resolution in a stirred-tank reactor)[1] | 85% ee (for resolution of enantiomers)[1] | High enantioselectivity, mild reaction conditions. | Higher cost of enzymes, scalability can be a concern. |
Experimental Protocols
This section provides a detailed overview of the methodologies for the key synthesis routes cited in the literature.
Acid-Catalyzed Esterification
This method involves the direct esterification of (R)-2-hydroxy-3-phenylpropionic acid with tert-butanol catalyzed by a strong acid.
Procedure:
-
To a solution of (R)-2-hydroxy-3-phenylpropionic acid in toluene, add tert-butanol and a catalytic amount of sulfuric acid (e.g., 2 mol%).
-
The reaction mixture is refluxed at a controlled temperature (below 60°C to minimize racemization) for approximately 12 hours.[1]
-
After completion, the reaction is cooled, and the organic layer is washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel.
Transesterification from Methyl Ester
This approach utilizes a titanium catalyst to facilitate the exchange of the methyl group of methyl (R)-2-hydroxy-3-phenylpropionate with a tert-butyl group from tert-butanol.[1]
Procedure:
-
Methyl (R)-2-hydroxy-3-phenylpropionate is dissolved in an excess of tert-butanol.
-
A catalytic amount of titanium(IV) isopropoxide (e.g., 0.1 eq) is added to the mixture.[1]
-
Molecular sieves (4Å) are added to remove the methanol byproduct and drive the equilibrium towards the product.[1]
-
The reaction is heated at 80°C for 6 hours.[1]
-
Upon completion, the reaction mixture is cooled and filtered to remove the molecular sieves.
-
The excess tert-butanol is removed under reduced pressure.
-
The residue is then purified, typically by vacuum distillation or column chromatography.
Enzymatic Kinetic Resolution
This stereoselective method employs a lipase to resolve a racemic mixture of tert-butyl 2-hydroxy-3-phenylpropionate, leading to the isolation of the desired enantiomer.
Procedure:
-
A racemic mixture of tert-butyl 2-hydroxy-3-phenylpropionate is dissolved in an organic solvent such as isopropyl acetate.[1]
-
A lipase, for instance, Candida antarctica lipase B (e.g., 10% enzyme loading), is added to the solution.[1]
-
The mixture is incubated at a controlled temperature (e.g., 40°C) with gentle agitation.[1]
-
The reaction progress is monitored by chiral HPLC until the desired conversion is reached.
-
The enzyme is removed by filtration.
-
The filtrate containing the resolved enantiomers is then subjected to a separation process, such as column chromatography, to isolate the (R)- or (S)-tert-butyl 2-hydroxy-3-phenylpropanoate.
Synthesis Pathway Visualizations
The following diagrams illustrate the chemical transformations involved in the key synthesis methods.
Caption: Acid-Catalyzed Esterification Pathway.
Caption: Transesterification from Methyl Ester.
Caption: Enzymatic Kinetic Resolution Workflow.
References
Comparative Analysis of Reaction Kinetics for the Synthesis of Tert-butyl 2-hydroxy-3-phenylpropanoate
For researchers, scientists, and drug development professionals, the efficient synthesis of chiral building blocks is paramount. Tert-butyl 2-hydroxy-3-phenylpropanoate, a key intermediate in the synthesis of various pharmaceuticals, can be produced through several methods, each with distinct reaction kinetics and performance metrics. This guide provides an objective comparison of three primary synthesis routes: enzymatic kinetic resolution, metal-catalyzed hydrogenation, and transesterification, supported by available experimental data.
Executive Summary
The synthesis of enantiomerically pure this compound is achievable through multiple pathways. Enzymatic kinetic resolution offers high enantioselectivity under mild conditions. Metal-catalyzed hydrogenation provides a direct reduction route from the corresponding α-keto ester, while transesterification offers an alternative from a different ester precursor. The choice of method depends on factors such as desired enantiopurity, reaction time, cost, and available starting materials. This document presents a comparative analysis of the reaction kinetics and experimental protocols for these methods to aid in the selection of the most suitable synthesis strategy.
Data Presentation: Comparison of Synthesis Methods
| Method | Catalyst/Reagent | Substrate | Reaction Time | Conversion (%) | Enantiomeric Excess (ee %) | Key Kinetic Influencers |
| Enzymatic Kinetic Resolution | Candida antarctica Lipase B (CAL-B) | Racemic this compound | 12 - 24 h | ~50% | >99% for (R)-ester and (S)-acid | Temperature, enzyme loading, acyl donor |
| Metal-Catalyzed Hydrogenation | Ru-complex with chiral ligand (e.g., (arene)RuCl(monosulfonamide)) | tert-butyl 2-oxo-3-phenylpropanoate | 16 h | High (not specified) | High (not specified for exact substrate) | Catalyst loading, hydrogen pressure, temperature, solvent |
| Transesterification | Acid or Base Catalyst (e.g., NaOMe) or Metal Catalyst | Methyl 2-hydroxy-3-phenylpropanoate | Variable | High (equilibrium-dependent) | Not applicable (racemic product) | Catalyst concentration, temperature, removal of byproduct |
Experimental Protocols
Enzymatic Kinetic Resolution of Racemic this compound
Objective: To resolve a racemic mixture of this compound to obtain the enantiomerically pure (R)-ester and (S)-acid.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (CAL-B)
-
Vinyl acetate (acyl donor)
-
Organic solvent (e.g., hexane)
-
Buffer solution (e.g., phosphate buffer, pH 7)
Procedure:
-
Dissolve the racemic this compound in the organic solvent in a reaction vessel.
-
Add vinyl acetate to the mixture. The molar ratio of acyl donor to substrate is typically in excess.
-
Add immobilized CAL-B to the reaction mixture. The enzyme loading is typically between 1-10% (w/w) of the substrate.
-
Stir the reaction mixture at a constant temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by periodically taking samples and analyzing the conversion and enantiomeric excess of the substrate and product using chiral High-Performance Liquid Chromatography (HPLC).
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining (R)-ester and the formed (S)-acetylated product.
-
After the desired conversion is reached, filter off the immobilized enzyme.
-
The product mixture can be separated by standard chromatographic techniques to isolate the (R)-ester and the corresponding (S)-acid (after hydrolysis of the acetylated product).
Metal-Catalyzed Asymmetric Hydrogenation of Tert-butyl 2-oxo-3-phenylpropanoate
Objective: To synthesize enantiomerically enriched this compound by asymmetric hydrogenation of the corresponding α-keto ester.
Materials:
-
Tert-butyl 2-oxo-3-phenylpropanoate
-
Ruthenium precursor (e.g., [RuCl2(p-cymene)]2)
-
Chiral ligand (e.g., (R,R)-TsDPEN)
-
Hydrogen source (e.g., formic acid/triethylamine mixture for transfer hydrogenation, or H2 gas for hydrogenation)
-
Solvent (e.g., dichloromethane, methanol)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the ruthenium precursor and the chiral ligand in the solvent to form the catalyst complex in situ.
-
Add the substrate, tert-butyl 2-oxo-3-phenylpropanoate, to the catalyst solution.
-
If using gaseous hydrogen, purge the vessel with hydrogen and maintain a constant pressure (e.g., 10-50 atm). If using transfer hydrogenation, add the hydrogen donor (e.g., azeotropic formic acid/triethylamine).
-
Stir the reaction mixture at a specific temperature (e.g., 25-50 °C).
-
Monitor the reaction by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or HPLC to determine the conversion of the starting material.
-
Upon completion, quench the reaction and remove the catalyst by filtration through a pad of silica gel or celite.
-
Purify the product by column chromatography to obtain this compound.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Transesterification of Methyl 2-hydroxy-3-phenylpropanoate
Objective: To synthesize this compound from methyl 2-hydroxy-3-phenylpropanoate via transesterification.
Materials:
-
Methyl 2-hydroxy-3-phenylpropanoate
-
Tert-butanol
-
Catalyst (e.g., sodium methoxide, sulfuric acid, or a Lewis acid)
-
Solvent (e.g., excess tert-butanol or an inert solvent like toluene)
-
Apparatus for removing the methanol byproduct (e.g., a Dean-Stark trap)
Procedure:
-
Combine methyl 2-hydroxy-3-phenylpropanoate, a large excess of tert-butanol, and the catalyst in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.
-
Heat the reaction mixture to reflux. The methanol produced during the reaction will be removed as an azeotrope with the solvent, driving the equilibrium towards the product.
-
Monitor the reaction progress by GC or NMR spectroscopy to follow the disappearance of the starting material and the formation of the product.
-
Once the reaction has reached equilibrium or completion, cool the mixture to room temperature.
-
Neutralize the catalyst if it is acidic or basic.
-
Remove the excess tert-butanol and solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
Signaling Pathways & Experimental Workflows
Caption: Synthetic routes to this compound.
This guide provides a foundational comparison of the primary methods for synthesizing this compound. For specific applications, further optimization of reaction conditions and a more detailed kinetic analysis would be necessary to identify the most efficient and cost-effective manufacturing process.
Cost-benefit analysis of different "Tert-butyl 2-hydroxy-3-phenylpropanoate" synthesis methods
For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of chiral building blocks is paramount. Tert-butyl 2-hydroxy-3-phenylpropanoate, a key intermediate in the synthesis of various pharmaceuticals, can be prepared through several distinct methods. This guide provides a detailed cost-benefit analysis of the most common synthetic routes, supported by experimental data and protocols to aid in selecting the most suitable method for your laboratory or production needs.
At a Glance: Comparison of Synthesis Methods
| Method | Yield | Purity/ee | Relative Cost | Key Advantages | Key Disadvantages | Environmental Impact |
| Steglich Esterification | 76-81% | High | High | Mild reaction conditions, suitable for acid-sensitive substrates. | High cost of DCC, formation of difficult-to-remove DCU byproduct. | Moderate to High |
| Acid-Catalyzed Esterification | ~78% | Variable | Low | Inexpensive reagents, simple procedure. | Risk of racemization at higher temperatures, use of strong acid. | Moderate |
| Enzymatic Kinetic Resolution | ~90% (of one enantiomer) | >98% ee | Moderate-High | High enantioselectivity, environmentally benign catalyst, mild conditions. | Cost of lipase, separation of product from unreacted starting material. | Low |
| Transesterification | ~85% | High | Moderate | Good yield, avoids strong acids. | Requires heating, use of a metal catalyst. | Low to Moderate |
| Reduction of α-Keto Ester | Moderate-High | High (with chiral catalyst) | High | Can provide high enantioselectivity with the correct catalyst. | Cost and availability of chiral catalysts, may require precursor synthesis. | Moderate |
| Flow Microreactor System | High | High | Moderate | Enhanced efficiency and safety, sustainable. | Requires specialized equipment. | Low |
In-Depth Analysis of Synthesis Methods
This section provides a detailed examination of each synthetic route, including a cost analysis, experimental protocol, and a discussion of the benefits and drawbacks.
Steglich Esterification
This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification of (R)-2-hydroxy-3-phenylpropionic acid with tert-butanol under mild conditions.[1]
Cost-Benefit Analysis:
-
Cost: The primary cost driver for this method is the DCC coupling agent. While effective, it is relatively expensive. The starting material, (R)-2-hydroxy-3-phenylpropionic acid, also contributes significantly to the overall cost. Solvents such as dichloromethane are moderately priced.
-
Benefit: The key advantage of the Steglich esterification is its mild reaction conditions, which are ideal for substrates that are sensitive to acid or heat. This helps to prevent side reactions and racemization, leading to a high-purity product.
Environmental Impact:
The main environmental concern is the formation of the N,N'-dicyclohexylurea (DCU) byproduct, which is a solid and can be challenging to remove completely from the product.[2] While methods for recycling DCU exist, they add complexity to the overall process.[3] The use of chlorinated solvents like dichloromethane is also a drawback from a green chemistry perspective.
Experimental Protocol:
-
Materials: (R)-2-hydroxy-3-phenylpropionic acid (1.0 eq), tert-butanol (3.0 eq), dicyclohexylcarbodiimide (DCC, 1.1 eq), 4-dimethylaminopyridine (DMAP, 0.08 eq), and dry dichloromethane.
-
Procedure:
-
In a round-bottom flask, dissolve (R)-2-hydroxy-3-phenylpropionic acid, tert-butanol, and DMAP in dry dichloromethane.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add a solution of DCC in dichloromethane to the cooled mixture over 5 minutes.
-
Allow the reaction to stir at 0°C for an additional 5 minutes, then remove the ice bath and stir at room temperature for 3 hours.
-
The precipitated dicyclohexylurea is removed by filtration.
-
The filtrate is washed sequentially with 0.5 N hydrochloric acid and saturated sodium bicarbonate solution.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by distillation under reduced pressure.[3]
-
Logical Workflow for Steglich Esterification
Caption: Workflow for Steglich Esterification.
Acid-Catalyzed Esterification
This is a classic and straightforward method involving the direct reaction of (R)-2-hydroxy-3-phenylpropionic acid with tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid.
Cost-Benefit Analysis:
-
Cost: This method is highly cost-effective due to the use of inexpensive starting materials, tert-butanol, and a catalytic amount of sulfuric acid. Toluene is also a relatively cheap solvent.
-
Benefit: The primary benefit is the low cost and simplicity of the procedure.
Environmental Impact:
The use of a strong acid like sulfuric acid requires neutralization steps, which generates salt waste. Toluene is a volatile organic compound (VOC) with associated environmental and health concerns. A significant drawback is the potential for racemization at the α-hydroxy position, especially at elevated temperatures, which reduces the enantiomeric purity of the product.[4]
Experimental Protocol:
-
Materials: (R)-2-hydroxy-3-phenylpropionic acid (1.0 eq), tert-butanol (1.5 eq), concentrated sulfuric acid (2 mol%), and toluene.
-
Procedure:
-
Combine (R)-2-hydroxy-3-phenylpropionic acid, tert-butanol, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add the catalytic amount of sulfuric acid.
-
Heat the mixture to reflux (approximately 110°C) for 12 hours, continuously removing the water formed during the reaction.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography or distillation.[4]
-
Logical Workflow for Acid-Catalyzed Esterification
Caption: Workflow for Acid-Catalyzed Esterification.
Enzymatic Kinetic Resolution
This green chemistry approach utilizes a lipase, such as Candida antarctica lipase B (CALB), to selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the enantiomerically pure ester.
Cost-Benefit Analysis:
-
Cost: The main cost associated with this method is the enzyme, which can be expensive. However, immobilized enzymes can often be recycled, reducing the overall cost over multiple batches. The starting material would be the less expensive racemic 2-hydroxy-3-phenylpropionic acid, which is then esterified to the racemic tert-butyl ester before the resolution step.
-
Benefit: This method offers excellent enantioselectivity, leading to products with very high enantiomeric excess (>98% ee).[4] The reaction conditions are mild (often near room temperature), and it is an environmentally friendly process. Large-scale production using this method has been demonstrated to be effective.[4]
Environmental Impact:
Enzymatic resolutions are considered a green technology. They use a biodegradable catalyst (the enzyme) and are typically run in benign solvents or even solvent-free systems. The energy consumption is generally lower compared to methods requiring heating or cooling.
Experimental Protocol (for the resolution step):
-
Materials: Racemic this compound, immobilized Candida antarctica lipase B (e.g., Novozym 435), an acylating agent (e.g., vinyl acetate), and a suitable organic solvent (e.g., hexane).
-
Procedure:
-
To a solution of racemic this compound in hexane, add the immobilized lipase and vinyl acetate.
-
Stir the mixture at a controlled temperature (e.g., 35°C) and monitor the reaction progress by chiral HPLC.
-
The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester.
-
The enzyme is removed by filtration.
-
The solvent is evaporated, and the remaining mixture of the acylated product and the unreacted alcohol is separated by column chromatography.
-
Logical Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Conclusion
The choice of synthesis method for this compound depends heavily on the specific requirements of the project.
-
For small-scale synthesis where mild conditions are critical and cost is a secondary concern , Steglich esterification is a viable option, provided that the DCU byproduct can be effectively removed.
-
When cost is the primary driver and some degree of racemization is acceptable , acid-catalyzed esterification is the most economical choice.
-
For the production of highly enantiomerically pure material, especially at a larger scale, and with a focus on green chemistry , enzymatic kinetic resolution stands out as an excellent, albeit initially more costly, method.
-
Transesterification and the reduction of α-keto esters offer alternative routes with good yields and selectivity, respectively, but may require more specialized catalysts or starting materials.
-
Flow microreactor systems represent a modern, sustainable, and efficient approach that is particularly well-suited for industrial-scale production where the initial investment in equipment can be justified by long-term gains in productivity and safety.
Researchers and drug development professionals should carefully weigh these factors to select the synthesis strategy that best aligns with their goals for purity, cost, scalability, and environmental impact.
References
Safety Operating Guide
Personal protective equipment for handling Tert-butyl 2-hydroxy-3-phenylpropanoate
Essential Safety and Handling Guide for Tert-butyl 2-hydroxy-3-phenylpropanoate
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Equipment | Specifications |
| Eyes | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Hands | Chemical-resistant Gloves | Wear appropriate protective gloves to prevent skin exposure. Nitrile or neoprene gloves are generally recommended. |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect against splashes and spills. |
| Respiratory | Fume Hood or Ventilated Enclosure | Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors or mists.[1] |
Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential for maintaining the integrity of the compound and the safety of the laboratory environment.
| Procedure | Guideline |
| Handling | Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray.[1][2] Wash hands thoroughly after handling.[3] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[1][4] |
| Fire Safety | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[1] In case of fire, use carbon dioxide (CO2), powder, or water spray to extinguish.[4] |
Accidental Release and Disposal Measures
In the event of a spill or for routine disposal, the following procedures should be followed to mitigate environmental contamination and ensure safety.
| Measure | Action |
| Spill Cleanup | For small spills, absorb with an inert material (e.g., sand, silica gel) and sweep up into a suitable container for disposal.[1][2] Ensure adequate ventilation. |
| Waste Disposal | Dispose of contents and container to an approved waste disposal plant.[1][3] Do not release into the environment.[4] |
Emergency First Aid
Immediate and appropriate first aid is crucial in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[3][4] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[3] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
